Thiodimethylsildenafil
描述
属性
CAS 编号 |
1260112-90-0 |
|---|---|
分子式 |
C₂₃H₃₂N₆O₃S₂ |
分子量 |
504.671 |
同义词 |
5-[5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione; |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thiodimethylsildenafil: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiodimethylsildenafil is a synthetic compound structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis, analysis, and bioactivity assessment are presented, alongside a discussion of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of PDE5 inhibitors and related compounds.
Chemical Structure and Identification
This compound is a derivative of sildenafil where the oxygen atom of the pyrimidinone ring is replaced by a sulfur atom, and the N-methylpiperazine moiety is replaced by a 3,5-dimethylpiperazine group.
Chemical Name: 5-[5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[1][2]
Image of the chemical structure of this compound
Caption: Chemical structure of this compound.
| Identifier | Value |
| CAS Number | 1260112-90-0[1] |
| Molecular Formula | C23H32N6O3S2[1] |
| Molecular Weight | 504.67 g/mol [1] |
| Synonyms | Dimethylthiosildenafil, Thioaildenafil |
Physicochemical Properties
Limited data is available for the specific physicochemical properties of this compound. The table below summarizes the available information, with data for the closely related compound sildenafil provided for comparison.
| Property | This compound | Sildenafil (for comparison) |
| Melting Point | Data not available | 187-189 °C |
| Solubility | Data not available | Water: 3.5 mg/mL (as citrate salt)[3] |
| pKa | Data not available | 6.78 (piperazine nitrogen), 9.12 (pyrimidinone amide) |
| Storage | Store at -20°C for long-term storage. | Room temperature |
Synthesis
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
Step 1-4: Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-thione Core This would likely follow established procedures for the synthesis of similar heterocyclic systems, involving the cyclization of a substituted pyrazole precursor. The final step would involve a thionation reaction, for example, using Lawesson's reagent, to convert the carbonyl group of the pyrimidinone to a thiocarbonyl group.
Step 5: Chlorosulfonylation of 2-ethoxybenzoic acid 2-Ethoxybenzoic acid is reacted with an excess of chlorosulfonic acid, possibly with the addition of thionyl chloride, to introduce the chlorosulfonyl group at the 5-position of the phenyl ring.[4]
Step 6: Reaction with 3,5-dimethylpiperazine The resulting sulfonyl chloride is then reacted with 3,5-dimethylpiperazine in a suitable solvent with a base to form the sulfonamide linkage.
Step 7: Coupling Reaction The final step involves the coupling of the pyrazolo[4,3-d]pyrimidin-7-thione core with the 5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxybenzoyl derivative. The specific coupling conditions would need to be optimized.
Analytical Characterization
The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV detection at approximately 230 nm and 280 nm |
| Retention Time | Dependent on the specific method conditions, but typically in the range of 5-15 minutes. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: A known amount of the sample is dissolved in the mobile phase or a compatible solvent to a final concentration within the linear range of the detector.
-
Instrumentation: An HPLC system equipped with a C18 column, a UV-Vis detector, and an autosampler is used.
-
Chromatographic Conditions: The column is equilibrated with the mobile phase. The sample is injected, and the chromatogram is recorded.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to a standard curve prepared from a certified reference standard.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation of this compound. Electrospray ionization (ESI) is a commonly used ionization technique.
Key Fragmentation Pathways: The fragmentation of this compound in MS/MS experiments can provide valuable structural information. A prominent fragmentation pathway for thiosildenafil analogs involves the transfer of an alkyl group from the piperazine nitrogen to the thiocarbonyl sulfur atom.[5]
Caption: Key fragmentation pathways of this compound in MS/MS.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Introduction: The sample is introduced into the mass spectrometer via an HPLC system as described above.
-
Ionization: The analyte is ionized using an ESI source in positive ion mode.
-
MS1 Scan: A full scan MS1 spectrum is acquired to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+.
-
MS2 Scan (Tandem MS): The [M+H]+ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting MS2 spectrum provides characteristic fragmentation patterns for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
| Protons | Expected Chemical Shift (ppm) |
| Aromatic protons (phenyl ring) | 7.0 - 8.5 |
| Pyrazolo-pyrimidine proton | ~8.5 |
| Ethoxy group (CH2) | ~4.2 (q) |
| Ethoxy group (CH3) | ~1.4 (t) |
| Propyl group (CH2) | ~2.8 (t), ~1.8 (sextet) |
| Propyl group (CH3) | ~1.0 (t) |
| N-methyl group | ~4.2 (s) |
| Piperazine ring protons | 2.5 - 3.5 (m) |
| Dimethyl groups on piperazine | ~1.1 (d) |
Expected ¹³C NMR Signals:
| Carbons | Expected Chemical Shift (ppm) |
| Thiocarbonyl carbon | >180 |
| Aromatic and heteroaromatic carbons | 110 - 160 |
| Ethoxy group (CH2) | ~65 |
| Propyl group (CH2) | ~30, ~22 |
| N-methyl carbon | ~38 |
| Piperazine ring carbons | 45 - 55 |
| Dimethyl groups on piperazine | ~18 |
| Ethoxy group (CH3) | ~15 |
| Propyl group (CH3) | ~14 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
Biological Activity and Mechanism of Action
This compound is an analog of sildenafil and is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.
Signaling Pathway:
Caption: Mechanism of action of this compound via PDE5 inhibition.
By inhibiting PDE5, this compound is expected to increase the intracellular levels of cGMP, leading to prolonged smooth muscle relaxation and vasodilation.
PDE5 Inhibition Assay:
Experimental Protocol: Fluorescence Polarization (FP) PDE5 Inhibition Assay
-
Principle: This assay is based on the competition between a fluorescently labeled cGMP analog and the test compound for binding to the PDE5 active site.
-
Reagents:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP tracer
-
Assay buffer
-
This compound (test compound) and sildenafil (positive control)
-
-
Procedure: a. Serial dilutions of this compound are prepared in the assay buffer. b. The PDE5 enzyme and the fluorescent tracer are added to the wells of a microplate. c. The test compound dilutions are added to the wells. d. The plate is incubated to allow the binding to reach equilibrium. e. The fluorescence polarization is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent sildenafil analog with a clear mechanism of action as a PDE5 inhibitor. This technical guide has provided a detailed overview of its chemical structure, properties, and the experimental methodologies used for its characterization and bioactivity assessment. While specific quantitative data for some of its properties are not yet widely published, the information presented here, based on its structural similarity to sildenafil and related compounds, provides a strong foundation for further research and development in the field of PDE5 inhibitors. The analytical methods and biological assays described herein are essential tools for any scientist working with this class of compounds.
References
- 1. Thiodimethyl Sildenafil (Dimethylthiosildenafil) | 1260112-90-0 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Preparation and physicochemical characterization of sildenafil cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 5. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Characterization of Thiodimethylsildenafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiodimethylsildenafil, a thio-analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has emerged as a significant compound of interest, primarily due to its clandestine inclusion in various dietary supplements. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the requisite knowledge for its identification, synthesis, and further investigation. This document outlines a plausible synthetic route, details various analytical characterization methodologies, and presents key quantitative data in a structured format. Furthermore, it includes diagrammatic representations of its presumed signaling pathway and a general experimental workflow to facilitate a deeper understanding of its biochemical context and analysis.
Introduction
Sildenafil, the active ingredient in Viagra®, has revolutionized the treatment of erectile dysfunction through its potent and selective inhibition of phosphodiesterase type 5 (PDE5). The success of sildenafil has led to the illicit synthesis of numerous analogues, often with minor structural modifications, which are then used to adulterate herbal remedies and dietary supplements. This compound is one such analogue, where the oxygen atom of the pyrimidinone ring is substituted with a sulfur atom, and the N-methylpiperazine moiety is replaced by a 3,5-dimethylpiperazine group. The presence of this and other thio-sildenafil analogues in unregulated products poses a significant public health risk due to their unknown pharmacological and toxicological profiles.[1][2] Therefore, a thorough understanding of the synthesis and characterization of this compound is crucial for regulatory bodies, quality control laboratories, and researchers in the field of drug discovery and development.
Synthesis of this compound
A Chinese patent (CN104650093B) outlines a four-step synthesis of a closely related sildenafil analogue, which can be adapted for this compound.[3] The synthesis starts with 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazol[4,3-d]pyrimidin-7-one, a common precursor in sildenafil synthesis.[3]
Proposed Synthetic Pathway
The following diagram illustrates a potential synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the proposed synthesis. These are based on established methods for sildenafil and its analogues and should be optimized for the specific synthesis of this compound.
Step 1: Chlorosulfonation of the Pyrazolopyrimidinone Core
-
Objective: To introduce a chlorosulfonyl group onto the phenyl ring of the pyrazolopyrimidinone precursor.
-
Procedure: 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazol[4,3-d]pyrimidin-7-one is added portion-wise to an excess of chlorosulfonic acid at a controlled temperature (e.g., 0-10 °C). Thionyl chloride can be added to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.[5][7] The reaction mixture is stirred until completion, monitored by a suitable technique like HPLC. The product, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazol[4,3-d]pyrimidin-7-one, is then isolated by carefully pouring the reaction mixture onto ice and extracting with an organic solvent like dichloromethane.[5]
Step 2: Amination with 3,5-Dimethylpiperazine
-
Objective: To couple the chlorosulfonyl intermediate with 3,5-dimethylpiperazine to form the sulfonamide.
-
Procedure: The dichloromethane solution containing the sulfonyl chloride from the previous step is treated with 3,5-dimethylpiperazine. The reaction is typically stirred at room temperature for several hours.[5] After completion, the reaction mixture is washed with an aqueous basic solution (e.g., sodium bicarbonate) and then with water to remove unreacted reagents and byproducts. The organic layer is then concentrated to yield Dimethylsildenafil.
Step 3: Thionation of Dimethylsildenafil
-
Objective: To convert the carbonyl group of the pyrimidinone ring to a thiocarbonyl group.
-
Procedure: Dimethylsildenafil is dissolved in a suitable anhydrous solvent (e.g., toluene or pyridine). A thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), is added to the solution. The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched, and the product, this compound, is isolated through extraction and purified by column chromatography.
Step 4: Purification and Characterization
-
Objective: To purify the final product and confirm its identity and purity.
-
Procedure: The crude this compound is purified using techniques such as column chromatography on silica gel or preparative HPLC. The structure and purity of the final compound are then confirmed by various analytical methods as detailed in the characterization section of this guide.
Characterization of this compound
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic and spectrometric techniques.
Analytical Techniques and Data
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value/Description | Reference |
| Chemical Name | 5-[5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | [1] |
| Molecular Formula | C₂₃H₃₂N₆O₃S₂ | [2] |
| Molar Mass | 504.67 g/mol | [2] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 505 | [1] |
| UV Spectroscopy (λmax) | 230, 290, 340 nm | [1] |
Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton (¹H) Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-propyl (CH₃) | ~0.9-1.0 | t | ~7.5 | -CH₂-CH₂-CH₃ |
| H-propyl (CH₂) | ~1.7-1.8 | sextet | ~7.5 | -CH₂-CH₂ -CH₃ |
| H-propyl (CH₂) | ~2.8-2.9 | t | ~7.5 | -CH₂ -CH₂-CH₃ |
| H-piperazine (CH₃) | ~1.2-1.3 | d | ~6.5 | Piperazine -CH(CH₃ ) |
| H-piperazine (CH) | ~2.9-3.1 | m | - | Piperazine -CH (CH₃) |
| H-piperazine (CH₂) | ~2.2-2.4, ~3.2-3.4 | m | - | Piperazine -CH₂ - |
| N-methyl | ~4.2 | s | - | N-CH₃ |
| O-ethyl (CH₃) | ~1.5 | t | ~7.0 | -O-CH₂-CH₃ |
| O-ethyl (CH₂) | ~4.2-4.3 | q | ~7.0 | -O-CH₂ -CH₃ |
| Aromatic H | ~7.2-7.9 | m | - | Phenyl protons |
| NH | ~12.0-13.0 | br s | - | Pyrimidine NH |
Table 3: Mass Spectrometry (MS/MS) Fragmentation Data for this compound
Note: The fragmentation pattern is crucial for identifying sildenafil analogues. The following are expected key fragments based on the structure.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 505 | 407 | [M+H - (CH₃)₂C₄H₈N]⁺ |
| 505 | 299 | [Pyrazolopyrimidinethione core + ethoxyphenyl]⁺ |
| 505 | 113 | [Dimethylpiperazine moiety]⁺ |
| 505 | 99 | [Fragment from piperazine ring cleavage] |
| 505 | 71 | [Fragment from piperazine ring cleavage] |
Experimental Protocols for Characterization
UPLC-TOF/MS (Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry)
-
Objective: To separate this compound from other components and determine its accurate mass for elemental composition confirmation.
-
Sample Preparation: Samples, such as seized dietary supplements, are typically extracted with a suitable organic solvent like methanol or acetonitrile. The extract is then filtered and diluted before injection.
-
Chromatographic Conditions: A C18 reversed-phase column is commonly used. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometry Conditions: The analysis is performed in positive electrospray ionization (ESI+) mode. Full-scan TOF-MS data is acquired over a relevant mass range (e.g., m/z 100-1000). The high-resolution mass data allows for the calculation of the elemental formula.
NMR (Nuclear Magnetic Resonance) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of the molecule.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY, HSQC, and HMBC) are performed on a high-field NMR spectrometer. These experiments help in assigning all the proton and carbon signals and establishing the connectivity of the atoms in the molecule.
Signaling Pathway and Mechanism of Action
This compound is an analogue of sildenafil and is presumed to act as a PDE5 inhibitor. The mechanism of action of PDE5 inhibitors is well-established and involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[8][9][10]
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that result in the relaxation of smooth muscle in the corpus cavernosum, increased blood flow, and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP.[8][9] By inhibiting PDE5, this compound is expected to increase the intracellular concentration of cGMP, thereby enhancing the pro-erectile signaling cascade.
Conclusion
This compound represents a significant challenge to public health due to its illegal use as an adulterant in so-called 'natural' sexual enhancement products. This technical guide has provided a comprehensive overview of its synthesis and characterization based on the available scientific and patent literature. The proposed synthetic pathway offers a viable route for obtaining this compound for research and reference standard purposes. The detailed characterization data and protocols are essential for its unambiguous identification in seized products. A clear understanding of its presumed mechanism of action within the NO/cGMP signaling pathway provides a basis for further pharmacological and toxicological evaluation. It is imperative that the scientific community continues to develop and disseminate such detailed technical information to combat the proliferation of these potentially harmful substances.
References
- 1. Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfoaildenafil - Wikipedia [en.wikipedia.org]
- 3. CN104650093B - Synthesis method of sildenafil analog - Google Patents [patents.google.com]
- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 5. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The devil is in the details: an analysis of the subtleties between phosphodiesterase inhibitors for erectile dysfunction - Smith-Harrison - Translational Andrology and Urology [tau.amegroups.org]
- 9. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6066735A - Process for preparing sildenafil - Google Patents [patents.google.com]
Thiodimethylsildenafil: An In-depth Technical Guide on its Mechanism of Action on PDE5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of PDE5 in Cellular Signaling
Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. In various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG). This cascade ultimately results in smooth muscle relaxation and vasodilation.[1]
PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signaling cascade.[2] Inhibition of PDE5 prevents the degradation of cGMP, leading to its accumulation and an enhanced physiological response to NO.[1][2]
Thiodimethylsildenafil: A Sildenafil Analogue
This compound is a synthetic compound structurally similar to sildenafil.[3][4] The primary structural difference lies in the substitution of a sulfur atom for an oxygen atom in the pyrazolopyrimidine ring and a dimethyl substitution on the piperazine ring instead of the methyl group found in sildenafil.[4] As an analogue of sildenafil, it is presumed to act as a competitive inhibitor of PDE5.[3][5]
Mechanism of Action on PDE5
This compound is believed to competitively bind to the catalytic site of PDE5, the same site that binds the natural substrate, cGMP.[5][6] By occupying this site, it prevents cGMP from being hydrolyzed, leading to an increase in intracellular cGMP concentrations.[1] This amplification of the cGMP signaling pathway results in prolonged smooth muscle relaxation and vasodilation in the presence of nitric oxide.[1]
While direct enzymatic inhibition data is lacking, studies on "sulfoaildenafil" (a synonym for this compound) have shown that it can upregulate the expression of nitric oxide synthase (NOS) and PDE5 genes in human umbilical vein endothelial cells.[7] This suggests a more complex biological activity than simple competitive inhibition, potentially involving feedback mechanisms that influence the expression of key enzymes in the NO/cGMP pathway.
Downstream Signaling Pathway
The inhibition of PDE5 by this compound initiates a cascade of downstream events. The resulting accumulation of cGMP leads to the activation of protein kinase G (PKG). Activated PKG phosphorylates various downstream targets, which in turn leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium. The net effect is smooth muscle relaxation and vasodilation.
Quantitative Data
As of the latest literature review, specific quantitative data on the inhibitory activity of this compound against PDE5 (e.g., IC50, Ki) has not been published. For comparison, the IC50 values of sildenafil and other approved PDE5 inhibitors are provided in the table below. It is presumed that this compound would exhibit inhibitory activity in a similar nanomolar range.
| Compound | IC50 for PDE5 (nM) | Notes |
| This compound | Not Available | Presumed to be a potent inhibitor based on structural similarity to sildenafil. |
| Sildenafil | 3.7 | A potent and selective PDE5 inhibitor.[1] |
| Tadalafil | 1.8 | A potent PDE5 inhibitor with a longer half-life.[1] |
| Vardenafil | 0.091 | A highly potent PDE5 inhibitor.[1] |
| Avanafil | 5.2 | A highly selective PDE5 inhibitor with a rapid onset of action.[1] |
Table 1: Comparative PDE5 Inhibitory Potency of Sildenafil and Other Approved Inhibitors.
Experimental Protocols
The identification and characterization of this compound in illicit products typically involve a combination of chromatographic and spectroscopic techniques. The following are generalized protocols based on published methods for the analysis of sildenafil analogues.
Sample Preparation and Extraction
-
Homogenization: Solid dosage forms (tablets, capsules) are crushed and homogenized. Herbal matrices may require grinding to a fine powder.
-
Extraction: The homogenized sample is extracted with an appropriate organic solvent, such as methanol or acetonitrile, often with the aid of sonication or vortexing to ensure efficient extraction of the analyte.
-
Filtration/Centrifugation: The extract is filtered or centrifuged to remove particulate matter.
-
Dilution: The clarified extract is diluted as necessary for analysis.
Identification and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective detection of sildenafil analogues.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for this compound are monitored.
-
Structural Elucidation by NMR and High-Resolution Mass Spectrometry
For unequivocal structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed.
-
NMR Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the isolated compound, confirming the presence of the thio-substituted pyrazolopyrimidine core and the dimethylpiperazine moiety.
-
HRMS: Provides a highly accurate mass measurement of the molecule, allowing for the determination of its elemental composition.
In Vitro PDE5 Inhibition Assay (General Protocol)
While a specific assay for this compound is not published, a general fluorescence polarization-based assay can be used to determine its PDE5 inhibitory activity.
-
Reagents: Recombinant human PDE5 enzyme, a fluorescently labeled cGMP substrate (e.g., fluorescein-cGMP), and assay buffer.
-
Procedure: a. This compound is serially diluted to various concentrations. b. The PDE5 enzyme is incubated with the different concentrations of this compound. c. The fluorescently labeled cGMP substrate is added to initiate the enzymatic reaction. d. The reaction is allowed to proceed for a defined period at a controlled temperature. e. A specific antibody that binds to the non-hydrolyzed fluorescent substrate is added. f. The fluorescence polarization is measured. A higher polarization indicates more bound (unhydrolyzed) substrate, and thus greater inhibition of PDE5.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent, unapproved analogue of sildenafil that acts as a phosphodiesterase type 5 inhibitor. Its mechanism of action is presumed to be the competitive inhibition of the PDE5 catalytic site, leading to an accumulation of cGMP and subsequent smooth muscle relaxation. While direct quantitative data on its inhibitory potency are not currently available, its structural similarity to sildenafil and its detection in adulterated products suggest significant biological activity. Further research is warranted to fully characterize its pharmacological and toxicological profile. The analytical methods described provide a framework for the identification and quantification of this and other emerging sildenafil analogues.
References
- 1. 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by HPLC-UV using sildenafil as a sole reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Phosphodiesterase 5 Inhibition with Sildenafil on Atrial Contractile and Secretory Function -The Korean Journal of Physiology and Pharmacology | 학회 [koreascience.kr]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. suraminhexasodium.com [suraminhexasodium.com]
An In-depth Technical Guide on the In Vitro Biological Activity of Thiodimethylsildenafil and Related Thio-Analogues
This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for understanding and investigating the in vitro properties of Thiodimethylsildenafil and similar compounds.
Introduction to Sildenafil Analogues
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and other tissues.[4][5][6] By inhibiting PDE5, sildenafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[6][7][8] Structural analogues of sildenafil, including thio-derivatives, are often synthesized to explore improvements in potency, selectivity, and pharmacokinetic properties.[4][9] this compound, as its name suggests, is a dimethylated thione derivative of sildenafil.
Core Mechanism of Action: PDE5 Inhibition
The primary in vitro biological activity of this compound is expected to be the inhibition of the PDE5 enzyme. This activity is the cornerstone of its pharmacological effect.
Signaling Pathway of PDE5 Inhibition
The following diagram illustrates the NO/cGMP pathway and the role of a PDE5 inhibitor like this compound.
Caption: NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Quantitative In Vitro Activity Data of Related Compounds
While specific IC50 or Ki values for this compound are not available, data from related sildenafil analogues demonstrate the typical potency range. For instance, various sildenafil analogues exhibit IC50 values in the nanomolar range for PDE5 inhibition.[4][9] A study on a series of sildenafil analogues reported IC50 values ranging from 423 to 0.05 nM.[9]
Table 1: In Vitro PDE5 Inhibitory Activity of Sildenafil and its Analogues
| Compound/Analogue | IC50 (nM) | Target Enzyme | Source |
| Sildenafil | 1-5 | PDE5 | [5] |
| Sildenafil Analogue 6f | Not specified (potent) | PDE5 | [4] |
| Sildenafil Analogue 6r | As potent as Sildenafil | PDE5 | [4] |
| Sildenafil Analogue 6u | As potent as Sildenafil | PDE5 | [4] |
| Series of Sildenafil Analogues | 0.05 - 423 | PDE5 | [9] |
Note: This table is illustrative and based on data for various sildenafil analogues, not this compound itself.
Experimental Protocols for In Vitro Assessment
To characterize the in vitro biological activity of this compound, a series of standardized assays would be employed.
4.1. PDE5 Enzyme Inhibition Assay
This is the primary assay to determine the potency of this compound against the PDE5 enzyme.
Methodology:
-
Enzyme Source: Recombinant human PDE5 is commonly used.
-
Substrate: Radiolabeled [3H]-cGMP or a fluorescent cGMP analogue.
-
Procedure:
-
A reaction mixture is prepared containing a buffer, the PDE5 enzyme, and varying concentrations of the test compound (this compound).
-
The reaction is initiated by the addition of the cGMP substrate.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is terminated, and the product (e.g., [3H]-GMP) is separated from the unreacted substrate, often using chromatography or scintillation proximity assay (SPA) beads.
-
The amount of product formed is quantified, and the percentage of inhibition at each concentration of the test compound is calculated.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
4.2. Selectivity Profiling
To assess the selectivity of this compound, its inhibitory activity is tested against other phosphodiesterase isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The protocol is similar to the PDE5 inhibition assay, but with the respective PDE isoforms.
4.3. Cell-Based Assays
Cell-based assays are used to evaluate the effect of the compound in a more physiological context.
Example: cGMP Measurement in Cultured Cells
-
Cell Line: Human umbilical vein endothelial cells (EA.hy926) or other suitable cell lines expressing PDE5.[10]
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
The cells are pre-treated with various concentrations of this compound.
-
A nitric oxide donor (e.g., sodium nitroprusside) is added to stimulate cGMP production.
-
After incubation, the cells are lysed, and the intracellular cGMP levels are measured using a competitive enzyme immunoassay (EIA) or a similar method.
-
-
Data Analysis: The ability of this compound to potentiate NO-stimulated cGMP accumulation is quantified.
Experimental Workflow for In Vitro PDE5 Inhibition Assay
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Sulfoaildenafil - Wikipedia [en.wikipedia.org]
- 4. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacology of sildenafil citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Determination, Biological Function, and Molecular Modelling Studies of Sulfoaildenafil Adulterated in Herbal Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Deception: A Technical Guide to the Discovery of Thiodimethylsildenafil in Dietary Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adulteration of dietary supplements with undeclared pharmaceutical ingredients poses a significant threat to public health. Among the most common adulterants are synthetic analogues of phosphodiesterase type 5 (PDE5) inhibitors, designed to mimic the effects of approved drugs for erectile dysfunction, such as sildenafil. This technical guide provides an in-depth overview of the discovery, identification, and characterization of one such analogue: thiodimethylsildenafil. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the analytical methodologies, pharmacological context, and key data associated with this clandestine compound.
This compound is a structural analogue of sildenafil where the oxygen atom of the pyrimidinone ring is replaced by a sulfur atom, and the N-methylpiperazine moiety is replaced with a dimethylpiperazine group. Its surreptitious inclusion in "natural" supplements highlights the ongoing challenge of detecting novel, unapproved drug substances. This guide will detail the experimental protocols used to uncover these hidden ingredients and provide a framework for future investigations into similar illicit practices.
Pharmacological Context: The PDE5 Signaling Pathway
This compound, like its parent compound sildenafil, is designed to inhibit phosphodiesterase type 5 (PDE5). Understanding the mechanism of action of PDE5 inhibitors is crucial for appreciating the intended pharmacological effect and potential health risks of such adulterants.
Penile erection is a hemodynamic process initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum upon sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium concentrations. This leads to the relaxation of the smooth muscle of the corpus cavernosum, allowing for increased blood flow and leading to an erection.
PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, compounds like sildenafil and its analogues prevent the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.[1]
Analytical Discovery and Characterization
The discovery of this compound in dietary supplements is a testament to the power of modern analytical techniques. Regulatory bodies and research laboratories employ a multi-step approach to screen for, identify, and characterize unknown adulterants.
Experimental Workflow
A typical workflow for the identification of an unknown sildenafil analogue like this compound involves a combination of screening and confirmatory methods.
Experimental Protocols
A generic and effective method for extracting sildenafil analogues from various dietary supplement matrices (capsules, tablets, powders) is as follows.[2]
-
Objective: To extract this compound and other potential adulterants from the supplement matrix for instrumental analysis.
-
Procedure:
-
Homogenize the sample (e.g., by grinding tablets or emptying capsules).
-
Accurately weigh approximately 100 mg of the homogenized powder into a centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., methanol or a mixture of methanol and water).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Sonciate the mixture for 15-30 minutes to enhance extraction efficiency.
-
Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 10 minutes to pelletize solid excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry is a powerful tool for screening for unknown compounds due to its high resolution and mass accuracy.[3][4]
-
Objective: To separate the components of the sample extract and obtain high-resolution mass data for the tentative identification of this compound.
-
Instrumentation:
-
UPLC System: Acquity UPLC (Waters) or similar.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mass Spectrometer: Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute compounds of varying polarities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to detect all ions within the mass range. The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the detected ions.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the chemical structure of unknown compounds.
-
Objective: To determine the precise chemical structure of the isolated this compound.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Isolate a sufficient quantity (typically several milligrams) of the pure compound using preparative HPLC.
-
Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a suite of NMR spectra, including:
-
¹H NMR: To identify the types and connectivity of protons.
-
¹³C NMR: To identify the types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and piece together the final structure.
-
-
Quantitative Data
While the presence of this compound has been confirmed in several studies, specific quantitative data on its concentration in seized supplements and its PDE5 inhibitory potency are not widely published. The following tables summarize the available data for sildenafil and its analogues to provide a comparative context.
Table 1: Concentrations of Sildenafil and Analogues Found in Adulterated Dietary Supplements
| Compound | Concentration Range (mg/dosage unit) | Matrix Type | Reference |
| Sildenafil | 0.03 - 369.93 | Capsules, Tablets, Powders, Drinks | [2] |
| Tadalafil | 0.08 - 138.69 | Capsules, Tablets, Powders, Drinks | [2] |
| This compound | Presence confirmed, not quantified | Capsules | [3] |
| Thiosildenafil | Presence confirmed, not quantified | Capsules | [4] |
| Thiohomosildenafil | Presence confirmed, not quantified | Capsules | [4] |
Note: The lack of specific quantitative data for this compound highlights a gap in the current scientific literature and underscores the challenge of quantifying novel, uncharacterized adulterants.
Table 2: In Vitro PDE5 Inhibitory Activity (IC₅₀) of Sildenafil and Selected Analogues
| Compound | PDE5 IC₅₀ (nM) | Notes | Reference |
| Sildenafil | 1 - 10 | Varies depending on assay conditions. | [5] |
| Vardenafil | 0.7 - 1.1 | [5] | |
| Tadalafil | 1.8 - 6.7 | [5] | |
| This compound | Not Reported | Data not available in the reviewed literature. |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Conclusion
The discovery of this compound in dietary supplements serves as a critical reminder of the persistent and evolving nature of pharmaceutical adulteration. This technical guide has provided a comprehensive overview of the analytical methodologies and pharmacological principles relevant to the identification and characterization of this and other sildenafil analogues. The detailed experimental protocols and workflows offer a practical framework for laboratories engaged in the surveillance of dietary supplements.
While the presence of this compound has been unequivocally established, a significant gap remains in the quantitative understanding of its prevalence and potency. Further research is needed to determine the typical dosage levels of this adulterant in illicit products and to characterize its pharmacological and toxicological profile, including its specific PDE5 inhibitory activity. Such data are essential for accurate risk assessment and for strengthening regulatory actions to protect consumers from the dangers of these hidden ingredients. The continued development and application of advanced analytical techniques, as outlined in this guide, are paramount in the ongoing effort to unmask this deception and ensure the safety and integrity of the dietary supplement market.
References
- 1. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Analysis of illicit dietary supplements sold in the Italian market: identification of a sildenafil thioderivative as adulterant using UPLC-TOF/MS and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
Thiodimethylsildenafil: A Technical Guide to Potential Therapeutic Applications
Executive Summary
Thiodimethylsildenafil is a structural analog of sildenafil, the active ingredient in Viagra®, characterized by the substitution of a sulfur atom for the carbonyl oxygen in the pyrimidinone ring. It has been identified as an unapproved pharmaceutical ingredient in dietary supplements marketed for sexual enhancement. As a phosphodiesterase type 5 (PDE5) inhibitor, this compound is presumed to share a similar mechanism of action with sildenafil, suggesting a range of potential therapeutic applications. This technical guide provides an in-depth overview of the pharmacology of PDE5 inhibitors, extrapolating the potential therapeutic uses of this compound based on the established clinical profile of sildenafil. This document is intended for researchers, scientists, and drug development professionals, and it is important to note that this compound is not an approved drug and requires rigorous scientific investigation to establish its safety and efficacy.
Introduction to this compound
This compound, also known as dimethylthiosildenafil, is a synthetic compound structurally related to sildenafil.[1] It has been detected in various "herbal" or "natural" products sold for erectile dysfunction, often without being listed on the label.[2][3] This poses a significant health risk to consumers due to the lack of safety and efficacy data.[2] From a chemical standpoint, the replacement of the oxygen with a sulfur atom to form a thione is the defining feature of this compound compared to sildenafil. While this modification may alter its pharmacokinetic and pharmacodynamic properties, it is classified as a PDE5 inhibitor.[2]
Table 1: Chemical and Physical Properties of Sildenafil and this compound
| Property | Sildenafil | This compound |
| Chemical Name | 5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 5-[5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione |
| Molecular Formula | C22H30N6O4S | C23H32N6O3S2 |
| Molecular Weight | 474.58 g/mol | 504.67 g/mol |
| CAS Number | 139755-83-2 | 1260112-90-0 |
Mechanism of Action: PDE5 Inhibition
The therapeutic effects of sildenafil and, presumably, this compound are mediated through the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[4][5]
The nitric oxide (NO)/cGMP signaling pathway is central to many physiological processes, including smooth muscle relaxation.[4] In the context of penile erection, sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum.[5] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] Elevated levels of cGMP lead to the activation of cGMP-dependent protein kinase (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation.[4] This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection.[5]
PDE5 terminates this signaling pathway by hydrolyzing cGMP to GMP.[4] By inhibiting PDE5, compounds like sildenafil and this compound prevent the degradation of cGMP, thereby enhancing and prolonging the NO-mediated smooth muscle relaxation and vasodilation.[5]
Figure 1: The Nitric Oxide (NO)/cGMP Signaling Pathway and the inhibitory action of this compound on PDE5.
Potential Therapeutic Applications
Based on its presumed activity as a PDE5 inhibitor, this compound could have potential applications in various conditions where this mechanism of action has been proven beneficial. These are extrapolated from the known uses of sildenafil.[6][7][8]
Erectile Dysfunction
The primary and most well-known application of PDE5 inhibitors is the treatment of erectile dysfunction (ED).[7] By enhancing the erectile response to sexual stimulation, these compounds have become a first-line oral therapy for ED of various etiologies.[4]
Pulmonary Arterial Hypertension
Sildenafil is approved for the treatment of pulmonary arterial hypertension (PAH).[7] PDE5 is highly expressed in the pulmonary vasculature, and its inhibition leads to vasodilation, reduced pulmonary arterial pressure, and improved exercise capacity in patients with PAH.
Other Potential Applications under Investigation for Sildenafil
The therapeutic potential of PDE5 inhibitors extends beyond ED and PAH, with ongoing research into their use for a variety of other conditions:
-
Lower Urinary Tract Symptoms (LUTS): Sildenafil has shown promise in alleviating LUTS, possibly through relaxation of smooth muscle in the bladder and prostate.[4]
-
Cardioprotection: Studies have suggested that PDE5 inhibitors may have cardioprotective effects, although their use in this context is still investigational.
-
Neurological Disorders: Research is exploring the potential of sildenafil in conditions like Alzheimer's disease and stroke, with proposed mechanisms including improved cerebral blood flow and neurogenesis.[6]
-
Raynaud's Phenomenon: The vasodilatory effects of PDE5 inhibitors may be beneficial in improving blood flow to the extremities in patients with Raynaud's phenomenon.
It is crucial to reiterate that these potential applications for this compound are purely speculative and based on the known effects of sildenafil.
Experimental Protocols
To properly characterize this compound and evaluate its therapeutic potential, a series of in vitro and in vivo studies would be necessary. The following are representative experimental protocols.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.
Methodology:
-
Recombinant human PDE5 is used as the enzyme source.
-
A range of concentrations of this compound are pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by the addition of a known concentration of cGMP.
-
The reaction is allowed to proceed for a specified time and then terminated.
-
The amount of remaining cGMP or the product, GMP, is quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or high-performance liquid chromatography (HPLC).
-
The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.
Figure 2: A generalized workflow for an in vitro PDE5 inhibition assay.
In Vivo Model of Erectile Function
Objective: To assess the pro-erectile effects of this compound in an animal model.
Methodology:
-
Male rats or rabbits are anesthetized.
-
A catheter is inserted into the carotid artery to monitor blood pressure, and a needle electrode is placed to stimulate the cavernous nerve.
-
The intracavernosal pressure (ICP) is measured via a needle inserted into the corpus cavernosum.
-
A baseline erectile response is established by electrical stimulation of the cavernous nerve.
-
This compound is administered intravenously or orally.
-
The cavernous nerve is stimulated again at various time points after drug administration.
-
The change in ICP is measured and compared to the baseline to determine the effect of this compound on erectile function.
Conclusion and Future Directions
This compound is a sildenafil analog that acts as a PDE5 inhibitor. While its presence as an undeclared ingredient in dietary supplements is a public health concern, its mechanism of action suggests a potential for therapeutic applications similar to those of sildenafil. However, there is a critical lack of preclinical and clinical data on the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Determining the IC50 of this compound against a panel of phosphodiesterases to assess its potency and selectivity.
-
In Vivo Efficacy and Safety Studies: Conducting well-designed animal studies to evaluate its therapeutic effects and potential toxicity.
-
Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
A thorough scientific investigation is imperative to understand the full pharmacological profile of this compound and to determine if it holds any legitimate therapeutic promise. Until such data is available, its use remains unproven and potentially unsafe.
Figure 3: Logical relationship between Sildenafil, its analogs, and their therapeutic applications.
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of endothelial cyto-protective and thrombo-resistance effects of sildenafil, vardenafil and tadalafil in male rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sulfoaildenafil - Wikipedia [en.wikipedia.org]
- 7. Preparation and physicochemical characterization of sildenafil cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - SRIRAMCHEM [sriramchem.com]
An In-depth Technical Guide on the Toxicological Profile of Thiodimethylsildenafil
Disclaimer: There is a significant lack of publicly available, formal toxicological studies specifically on Thiodimethylsildenafil. It has been identified as an unapproved analogue of sildenafil, often found as an adulterant in illicit dietary supplements[1][2]. The absence of rigorous safety and toxicity testing means its health effects in humans are unknown, posing a significant risk to consumers[3].
This guide provides a detailed toxicological profile of the approved pharmaceutical agent, sildenafil , as a reference. While this compound is a structural analogue and likely shares a similar mechanism of action, it is crucial to understand that their toxicological profiles could differ significantly. The data presented here pertains to sildenafil and should not be directly extrapolated to this compound.
Overview of Sildenafil Toxicology
Sildenafil citrate has undergone extensive toxicological evaluation as part of its regulatory approval process. The preclinical safety profile of sildenafil has been well-established through in vitro and in vivo studies in various animal models[4].
Acute Toxicity
No new general toxicology studies on sildenafil have been submitted with recent NDAs, as the initial findings were considered comprehensive[5]. The primary example of severe acute toxicity was observed in mice, where high doses led to death secondary to gastrointestinal dilation, a finding attributed to visceral muscle relaxation and not observed in other species[5].
Repeat-Dose and Chronic Toxicity
Repeat-dose toxicology studies, including carcinogenicity studies, have been conducted on sildenafil[5]. In a one-month intravenous toxicity study in rats, chronic inflammation in the myocardium was observed at a dose of 4 mg/kg/day. However, this was not seen in 4-week and 6-month oral toxicity studies in rats[6]. In a one-month intravenous study in beagle dogs, no evidence of toxicity was seen at doses up to 4 mg/kg/day[6]. Long-term studies in rodents and dogs did not reveal evidence of histopathologic damage to the visual pathway[4].
Genotoxicity and Mutagenicity
Sildenafil has been found to lack genotoxic and cytotoxic effects. In a study using a primate model (Callithrix jacchus), a macro-dose of sildenafil citrate did not show significant differences in the frequency of micronucleated erythrocytes compared to the negative control[7]. Another study on atherosclerotic mice suggested that sildenafil may have protective effects against genotoxicity by reducing oxidative stress and DNA damage[8][9].
Carcinogenicity
Long-term carcinogenicity studies in rodents have shown no evidence of carcinogenic potential for sildenafil[4].
Reproductive and Developmental Toxicity
Sildenafil was found to have no effects on fertility and no teratogenic potential in preclinical studies[4]. However, some studies have raised concerns. One study on mice indicated that high doses of sildenafil citrate (26.0, 32.5, and 40 mg/kg) could have embryo-fetal toxicity and a growth-suppressing effect when administered during specific gestation days[10]. Another study in male rats showed that high doses of sildenafil (10 mg/kg) for 8 weeks resulted in testicular oxidative stress-induced reproductive toxicity, with poor reversal after withdrawal[11].
Quantitative Toxicological Data for Sildenafil
| Parameter | Species | Route | Dose/Concentration | Observation | Reference |
| NOAEL | Rat | Intravenous | 4 mg/kg/day | No Adverse Effect Level from a one-month study. | [6] |
| NOAEL | Dog | Intravenous | 4 mg/kg/day | No Adverse Effect Level from a one-month study. | [6] |
| LD50 (in vitro) | A549 cells | - | 1200-1900 µg/ml | For sildenafil-loaded solid lipid nanoparticles. | [12] |
| LD50 (in vitro) | MHEC5-T cells | - | 1500-2800 µg/ml | For sildenafil-loaded solid lipid nanoparticles. | [12] |
| IC50 (PDE5) | Human | In vitro | 3.5 nM | Potency of sildenafil in inhibiting PDE5 from human corpus cavernosum. | [13] |
| IC50 (PDE6) | Bovine | In vitro | 33 nM | Potency of sildenafil in inhibiting PDE6 from bovine retina. | [13] |
Experimental Protocols
In Vivo Genotoxicity: Micronucleus Assay
A common method to assess genotoxicity is the micronucleus test, which detects damage to chromosomes or the mitotic apparatus.
-
Test System: A primate model, Callithrix jacchus, was used in one study[7].
-
Groups:
-
Experimental Group: Administered sildenafil citrate (e.g., 25 mg/kg).
-
Negative Control Group: Administered a placebo (e.g., 5% glucose solution).
-
Positive Control Group: Administered a known mutagen (e.g., 3 mg/kg of cytosine arabinoside).
-
-
Procedure:
-
Baseline systemic hemodynamic changes are monitored.
-
The test substance is administered.
-
Blood samples are collected at various time points (e.g., 24-120 hours) post-treatment.
-
Blood smears are prepared and stained.
-
The frequency of micronucleated erythrocytes (MNE), micronucleated polychromatic erythrocytes (MNPCE), and polychromatic erythrocytes (PCE) is counted under a microscope.
-
-
Analysis: The frequencies of micronucleated cells in the experimental group are compared to those in the negative and positive control groups to determine genotoxic potential[7].
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to measure cytotoxicity.
-
Test System: Human lung adenocarcinoma cells (A549) and mouse heart endothelial cells (MHEC5-T) were used in a study with sildenafil-loaded nanoparticles[12].
-
Procedure:
-
Cells are seeded in 96-well plates and cultured.
-
Cells are treated with various concentrations of the test substance (e.g., plain and sildenafil-loaded solid lipid nanoparticles) for a specified period.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
-
Analysis: The absorbance is proportional to the number of viable cells. The LD50 (lethal dose, 50%) is calculated as the concentration of the substance that causes a 50% reduction in cell viability[12].
Signaling Pathways and Experimental Workflows
Sildenafil's Mechanism of Action: The NO/cGMP Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[14][15][16]. PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature[14][15].
During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, resulting in increased blood flow[14]. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its effects[14][17].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfoaildenafil - Wikipedia [en.wikipedia.org]
- 4. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Oral sildenafil citrate lacks genotoxicity and cytotoxicity in a primate model: Callithrix jacchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil ameliorates biomarkers of genotoxicity in an experimental model of spontaneous atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of sildenafil on the genotoxicity and cytotoxicity in apolipoprotein E-deficient mice bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental toxicity of orally administered sildenafil citrate (Viagra) in SWR/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testicular toxicity following separate and combined administration of PDE5 inhibitors and opioid: assessment of recovery following their withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and ex vivo toxicological testing of sildenafil-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of Thiodimethylsildenafil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodimethylsildenafil is a thio-derivative of sildenafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor. Like sildenafil, it is illicitly used as an adulterant in dietary supplements and herbal products marketed for erectile dysfunction. The clandestine nature of its use necessitates robust and validated analytical methods for its detection and quantification to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques.
Mechanism of Action: PDE-5 Inhibition
This compound is presumed to act similarly to sildenafil by inhibiting phosphodiesterase type 5 (PDE-5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Inhibition of PDE-5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and increased blood flow, thereby facilitating an erection.
Caption: Generalized signaling pathway of PDE-5 inhibition by this compound.
Analytical Techniques
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the quantitative data from various validated analytical methods for the detection of sildenafil and its analogues, which can be adapted for this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | Biological Fluids | 0.02 µg/mL (for Sildenafil) | - | 0.05-10 µg/mL (for Sildenafil) | - | [1] |
| HPLC-UV | Pharmaceutical Preparations | 1.30 ng/mL (for Sildenafil) | 6.10 ng/mL (for Sildenafil) | 0.5-500 µg/mL (for Sildenafil) | 99.5 | [2] |
| UPLC-TOF/MS | Dietary Supplements | 0.1-5.0 µg/g | 5.0–50.0 µg/g | 0.05–10 μg/g (for sildenafil) | 86.1-118.9 | [3] |
| HPLC-MS | Dietary Supplements | 4.2-16.7 µg/kg | - | 2.0-500 ng/mL | 81.2-110.3 | [4] |
| LC-MS/MS | Dietary Supplements | - | 0.30-10.00 ng/mL or ng/g | - | 83-112 | [5] |
| GC-MS | Whole Blood | 1.50 ng/mL (for Sildenafil) | 5.00 ng/mL (for Sildenafil) | up to 500.0 ng/mL (for Sildenafil) | 83.1-93.2 | [6] |
Experimental Protocols
Sample Preparation for Dietary Supplements
A generic sample preparation workflow for solid dietary supplements is outlined below. This procedure can be adapted based on the specific formulation of the supplement.
Caption: General workflow for sample preparation of dietary supplements.
Protocol:
-
Homogenization: Grind the solid dietary supplement (e.g., tablets, capsules content) into a fine powder to ensure homogeneity.[7]
-
Extraction: Accurately weigh a portion of the homogenized sample (e.g., 100 mg) and transfer it to a centrifuge tube. Add a suitable extraction solvent such as methanol or ethanol (e.g., 10 mL).[8]
-
Ultrasonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.[8]
-
Centrifugation/Filtration: Centrifuge the sample to pellet any insoluble material. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[9]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range of the analytical method.
HPLC-UV Method
This method is suitable for the routine screening and quantification of this compound in less complex matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.5, containing 0.1% triethylamine) and acetonitrile (65:35, v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Detection Wavelength: 293 nm.[9]
-
Injection Volume: 20 µL.
Protocol:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution into the HPLC system.
-
Monitor the chromatogram at 293 nm. The retention time for sildenafil analogues is typically around 5-10 minutes under these conditions.
-
Quantify the amount of this compound by comparing the peak area of the sample with that of a calibration curve prepared from a certified reference standard.
LC-MS/MS Method
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound in complex matrices like biological fluids and herbal supplements.
Instrumentation:
-
Liquid Chromatograph (LC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. These transitions need to be determined by infusing a standard solution of the analyte. For sildenafil, a common transition is m/z 475.4 → m/z 283.3.[10] A similar fragmentation pattern would be expected for this compound, with a shift in the precursor ion mass due to the sulfur substitution.
Protocol:
-
Optimize the MS/MS parameters (e.g., collision energy, cone voltage) for this compound by infusing a standard solution.
-
Develop a suitable gradient elution program to achieve good chromatographic separation.
-
Prepare a calibration curve using a certified reference standard.
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
Identify and quantify this compound based on its retention time and the area of the specific MRM transition peak.
GC-MS Method
GC-MS can also be used for the identification of this compound, often after a derivatization step to improve its volatility and thermal stability.[11]
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to elute the analyte.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of the derivatized this compound.
Protocol:
-
Derivatization: The sample extract is often derivatized, for instance, using silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to increase the volatility of the analyte.[12][13]
-
Inject the derivatized sample into the GC-MS system.
-
Identify this compound by comparing its retention time and mass spectrum with that of a derivatized standard. The mass spectrum of thioketone analogues of sildenafil often shows characteristic fragment ions.[11]
Logical Relationship for Method Selection
The choice of an analytical method depends on several factors. The following diagram illustrates a logical approach to selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The detection and quantification of this compound in various matrices can be effectively achieved using a range of analytical techniques. HPLC-UV provides a cost-effective method for routine screening, while LC-MS/MS offers superior sensitivity and selectivity for trace-level detection in complex samples. GC-MS serves as a valuable alternative, particularly for confirmation of identity. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this illicit adulterant. It is crucial to validate these methods in-house to ensure their performance for the specific sample matrix and intended application.
References
- 1. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a gas chromatography-mass spectrometric method for the determination of sildenafil and desmethyl-sildenafil in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. jfda-online.com [jfda-online.com]
- 9. Investigation of the Presence of Sildenafil in Herbal Dietary Supplements by Validated HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of thioketone analogues of sildenfil using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Protocol for the Identification and Quantification of Thiodimethylsildenafil in Complex Matrices
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of thiodimethylsildenafil (also known as sulfoaildenafil) in complex matrices such as herbal supplements and biological fluids. This compound is an unapproved structural analog of sildenafil, the active ingredient in Viagra®, and has been identified as an adulterant in products marketed for sexual enhancement.[1] The method utilizes a simple sample preparation procedure followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary detail for researchers, forensic scientists, and quality control professionals to implement a reliable assay for the surveillance of this compound.
Introduction
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[2] By inhibiting PDE5, sildenafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, vasodilation, and penile erection in response to sexual stimulation.[2] Due to the commercial success of approved PDE5 inhibitors, a number of unapproved analogs, such as this compound, have emerged as adulterants in dietary supplements.[1] These undeclared ingredients pose a significant health risk to consumers due to their unknown safety and efficacy profiles.
The analysis of these complex matrices is challenging due to potential interferences. LC-MS/MS offers the high sensitivity and selectivity required for the unambiguous identification and quantification of trace-level adulterants.[3] This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS.
Signaling Pathway Context: PDE5 Inhibition
The therapeutic and physiological effects of this compound are presumed to mimic those of sildenafil by targeting the PDE5 enzyme. The diagram below illustrates the established signaling pathway for PDE5 inhibitors.
Caption: Mechanism of action for PDE5 inhibitors like this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation used.
-
This compound reference standard
-
Sildenafil-d8 (Internal Standard, ISTD)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Sample Vials, Syringe Filters (0.22 µm PTFE)
The following preparation is suitable for herbal capsules, tablets, and liquids.
-
Homogenization: For solid samples (capsules/tablets), accurately weigh the contents and grind to a fine, homogeneous powder. For liquid samples, vortex to ensure uniformity.
-
Extraction:
-
Accurately weigh 100 mg of the homogenized powder (or pipette 100 µL of liquid) into a 15 mL centrifuge tube.
-
Add 50 µL of ISTD stock solution (e.g., 1 µg/mL Sildenafil-d8).
-
Add 5 mL of methanol.
-
Vortex for 2 minutes, then sonicate for 15 minutes at room temperature.[4]
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Dilution & Filtration:
-
Transfer 1 mL of the supernatant to a clean tube.
-
Dilute 1:100 with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
For plasma samples, protein precipitation is recommended. Mix 100 µL of plasma with 300 µL of ice-cold acetonitrile containing the ISTD. Vortex, centrifuge, and dilute the supernatant.
The following parameters can be used as a starting point for method development on a standard triple quadrupole LC-MS/MS system.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Setting |
| LC System | Standard HPLC or UHPLC System |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +4.0 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM is used for its high selectivity and sensitivity.[5] The transitions below are proposed for this compound based on its structure (MW: 516.67 g/mol ) and common fragmentation patterns of sildenafil analogs. The primary transition is used for quantification, while the secondary transition serves as a qualifier for confirmation.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Purpose |
| This compound | 517.2 | 311.1 | 100 | 25 | Quantifier |
| 517.2 | 129.1 | 100 | 35 | Qualifier | |
| Sildenafil-d8 (ISTD) | 483.3 | 291.3 | 100 | 22 | Internal Std. |
Note: Collision Energies (CE) are instrument-dependent and require optimization.
Workflow and Data Presentation
The complete analytical workflow from sample receipt to final report is depicted below.
Caption: General experimental workflow for LC-MS/MS analysis.
A full method validation should be performed according to established guidelines. The following table presents typical performance characteristics for an assay of this type, based on similar methods for sildenafil and its analogs.[6][7]
Table 3: Representative Method Validation Data
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 92.5% - 108.3% |
| Precision (% RSD) | Intra-day: < 7%, Inter-day: < 10% |
| Matrix Effect | Minimal, compensated by ISTD |
| Recovery | > 85% |
Conclusion
The LC-MS/MS method outlined in this application note provides a sensitive, selective, and reliable approach for the identification and quantification of this compound in complex matrices. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput screening and quantitative analysis in regulatory, forensic, and research laboratories. The use of an internal standard ensures accuracy and precision, making this method a valuable tool for combating the adulteration of consumer products with unapproved pharmaceutical ingredients.
References
- 1. Sulfoaildenafil - Wikipedia [en.wikipedia.org]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. isca.in [isca.in]
- 4. jfda-online.com [jfda-online.com]
- 5. hpst.cz [hpst.cz]
- 6. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Structural Elucidation of Thiodimethylsildenafil via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for the structural elucidation of Thiodimethylsildenafil, a thio-analogue of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous determination of the molecular structure of synthetic compounds such as this compound.
Introduction
This compound, also known as Sulfoaildenafil, is a structural analogue of sildenafil where the oxygen atom of the pyrazolopyrimidinone ring is replaced by a sulfur atom, and the N-methylpiperazine group is substituted with a 3,5-dimethylpiperazine moiety. Its structural similarity to sildenafil suggests a potential for similar physiological effects, making its accurate identification crucial in dietary supplements and forensic analysis.[1][2] This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural verification of this compound.
Structural and Signaling Context
The structural elucidation of this compound relies on the precise assignment of proton (¹H) and carbon (¹³C) chemical shifts and the analysis of their correlations. The key structural features to be confirmed include the propyl and ethoxy groups, the substituted phenyl ring, the pyrazolopyrimidine-thione core, and the characteristic 3,5-dimethylpiperazine moiety.
Molecular Structure of this compound
Caption: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often used for sildenafil analogues.[3][4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the clear solution into a 5 mm NMR tube.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural elucidation. Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4]
-
¹H NMR (Proton): Provides information on the chemical environment and connectivity of protons.
-
¹³C NMR (Carbon-13): Reveals the carbon framework of the molecule.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different structural fragments.
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of this compound.
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on published data.[5] The numbering of the atoms corresponds to the structure provided in the reference.
Table 1: ¹H NMR Data for this compound
| Atom No. | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1'' | 1.05 | d | 6.4 | 6H | -CH₃ (Dimethylpiperazine) |
| 2'' | 1.90 | t | 10.9 | 2H | -CH₂- (Piperazine) |
| 3'' | 3.64 | d | 9.4 | 2H | -CH₂- (Piperazine) |
| 1''' | 1.40 | t | 7.0 | 3H | -CH₃ (Ethoxy) |
| 2''' | 4.22 | q | 7.0 | 2H | -CH₂- (Ethoxy) |
| 1 | 4.25 | s | - | 3H | N-CH₃ |
| 2 | 2.89 | t | 7.6 | 2H | -CH₂- (Propyl) |
| 3 | 1.78 | sext | 7.5 | 2H | -CH₂- (Propyl) |
| 4 | 0.98 | t | 7.4 | 3H | -CH₃ (Propyl) |
| 3' | 7.23 | d | 8.7 | 1H | Ar-H |
| 5' | 7.91 | dd | 8.7, 2.3 | 1H | Ar-H |
| 7' | 7.96 | d | 2.3 | 1H | Ar-H |
d: doublet, t: triplet, q: quartet, sext: sextet, dd: doublet of doublets, s: singlet
Table 2: ¹³C NMR Data for this compound
| Atom No. | Chemical Shift (δ ppm) | DEPT | Assignment |
| 1'' | 21.9 | CH₃ | -CH₃ (Dimethylpiperazine) |
| 2'' | 51.6 | CH₂ | -CH₂- (Piperazine) |
| 3'' | 58.1 | CH | -CH- (Piperazine) |
| 1''' | 14.5 | CH₃ | -CH₃ (Ethoxy) |
| 2''' | 64.7 | CH₂ | -CH₂- (Ethoxy) |
| 1 | 36.6 | CH₃ | N-CH₃ |
| 2 | 29.5 | CH₂ | -CH₂- (Propyl) |
| 3 | 22.0 | CH₂ | -CH₂- (Propyl) |
| 4 | 13.7 | CH₃ | -CH₃ (Propyl) |
| 1' | 129.8 | C | Ar-C |
| 2' | 158.6 | C | Ar-C |
| 3' | 115.1 | CH | Ar-CH |
| 4' | 133.0 | C | Ar-C |
| 5' | 129.5 | CH | Ar-CH |
| 6' | 130.8 | CH | Ar-CH |
| 7 | 147.2 | C | Pyrazole-C |
| 8 | 128.5 | C | Pyrazole-C |
| 9 | 155.2 | C | Pyrimidine-C |
| 10 | 175.4 | C | C=S |
| 11 | 140.4 | C | Pyrimidine-C |
DEPT (Distortionless Enhancement by Polarization Transfer) information helps in identifying CH₃, CH₂, CH, and quaternary (C) carbons.
Logic for Structural Elucidation
The structural confirmation is achieved through a systematic analysis of the 1D and 2D NMR data.
Logical Flow for Structural Verification
Caption: Logical process for the structural elucidation of this compound using NMR data.
-
¹H NMR: The aromatic region is expected to show three distinct signals for the protons on the substituted phenyl ring. The ethoxy and propyl groups will exhibit characteristic multiplets with appropriate integrations. The two methyl groups on the piperazine ring will appear as a doublet, and the methyl group on the pyrazole ring as a singlet.[5]
-
¹³C NMR: The spectrum will show the expected number of carbon signals. The C=S carbon will have a characteristic downfield chemical shift (around 175 ppm).[5]
-
COSY: This experiment will confirm the proton-proton connectivities within the propyl and ethoxy groups.
-
HSQC: This spectrum will link each proton signal to its directly attached carbon, confirming the assignments made from the 1D spectra.
-
HMBC: This is key for confirming the overall structure. For example, correlations from the N-CH₃ protons to the pyrazole and pyrimidine carbons will confirm the position of this group. Correlations from the aromatic protons to the carbons of the pyrazole-pyrimidine ring and the ethoxy group will establish the connectivity of the phenyl ring.
Conclusion
NMR spectroscopy is a powerful and definitive method for the structural elucidation of this compound. By employing a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the unequivocal confirmation of the molecular structure. These application notes and protocols provide a robust framework for researchers and scientists working on the identification and characterization of sildenafil analogues.
References
- 1. Structural characterization of sulfoaildenafil, an analog of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfoaildenafil - Wikipedia [en.wikipedia.org]
- 3. jfda-online.com [jfda-online.com]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. Structural Determination, Biological Function, and Molecular Modelling Studies of Sulfoaildenafil Adulterated in Herbal Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a PDE5 Inhibition Assay for Thiodimethylsildenafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodimethylsildenafil is a synthetic compound and a structural analog of sildenafil, the active ingredient in several medications used to treat erectile dysfunction. Like sildenafil, this compound is a phosphodiesterase type 5 (PDE5) inhibitor. These compounds are of significant interest to researchers for their potential therapeutic applications and are also monitored as common adulterants in dietary supplements.
This document provides detailed application notes and protocols for the development of a robust in vitro phosphodiesterase 5 (PDE5) inhibition assay for this compound. The provided methodologies will enable researchers to accurately determine the inhibitory potency of this compound and similar molecules.
Mechanism of Action: The cGMP Signaling Pathway
Phosphodiesterase 5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. Under normal physiological conditions, the binding of nitric oxide (NO) to soluble guanylate cyclase (sGC) stimulates the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP then activate protein kinase G (PKG), leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation. PDE5 acts to terminate this signal by hydrolyzing cGMP to the inactive 5'-GMP. By inhibiting PDE5, compounds like this compound prevent the degradation of cGMP, leading to its accumulation and a prolonged physiological response.
Caption: The cGMP signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Compound | PDE5 IC50 (nM) | Assay Method |
| This compound | Not Available | - |
| Sildenafil | 3.7 - 4.0[1] | Enzymatic Assay |
| Vardenafil | 0.1 - 0.4[1][2] | Enzymatic Assay |
| Tadalafil | 1.8 - 2.0[1][2] | Enzymatic Assay |
| Avanafil | 4.3 - 5.2[1][2] | Enzymatic Assay |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration used.
Experimental Protocols
Two common and robust methods for determining the PDE5 inhibitory activity of a compound are the Fluorescence Polarization (FP) assay and the Colorimetric assay.
Protocol 1: Fluorescence Polarization (FP)-Based PDE5 Inhibition Assay
This protocol describes a homogenous assay that measures the displacement of a fluorescently labeled cGMP analog from a PDE5-specific antibody or binding protein.
Materials and Reagents:
-
Recombinant Human PDE5A1
-
FAM-labeled cGMP (or other suitable fluorescently labeled cGMP)
-
PDE5 Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Anti-cGMP Antibody or cGMP-binding protein
-
This compound
-
Positive Control (e.g., Sildenafil)
-
DMSO
-
96-well or 384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: Experimental workflow for the PDE5 fluorescence polarization inhibition assay.
Detailed Method:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the recombinant PDE5 enzyme and FAM-cGMP substrate to their working concentrations in the assay buffer.
-
Dilute the anti-cGMP antibody in assay buffer.
-
-
Assay Protocol:
-
Add the diluted this compound, positive control (e.g., Sildenafil), and a DMSO-only control to the designated wells of the microplate.
-
Add the diluted PDE5 enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding the diluted anti-cGMP antibody solution to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the antibody-substrate binding to equilibrate.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~530 nm).
-
The fluorescence polarization values are typically reported in millipolarization units (mP).
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))
-
mP_sample: mP value of the well with the test compound.
-
mP_low_control: mP value of the well with no enzyme (maximum cGMP).
-
mP_high_control: mP value of the well with enzyme and DMSO (minimum cGMP).
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Colorimetric PDE5 Inhibition Assay
This protocol is based on the quantification of inorganic phosphate (Pi) released from the hydrolysis of cGMP to 5'-GMP, followed by the action of a 5'-nucleotidase.
Materials and Reagents:
-
Recombinant Human PDE5A1
-
cGMP
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
PDE5 Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
This compound
-
Positive Control (e.g., Sildenafil)
-
DMSO
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Detailed Method:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in assay buffer.
-
Prepare working solutions of PDE5 enzyme, cGMP, and 5'-nucleotidase in assay buffer.
-
-
Assay Protocol:
-
Add the diluted this compound, positive control, and DMSO control to the wells of a microplate.
-
Add the PDE5 enzyme to each well, except for the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the cGMP substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 5'-nucleotidase to each well and incubate for an additional 20-30 minutes at 37°C to convert 5'-GMP to guanosine and inorganic phosphate.
-
Stop the reaction and develop the color by adding the phosphate detection reagent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength for the chosen detection reagent (typically 620-650 nm).
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate produced in each well based on the standard curve.
-
Determine the percentage of PDE5 inhibition for each concentration of this compound.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound as a PDE5 inhibitor. Both the fluorescence polarization and colorimetric assays are robust and adaptable methods for determining the potency of this and other novel PDE5 inhibitors. The structured data presentation and detailed experimental workflows are designed to facilitate reproducible and high-quality research, which is essential for advancing the understanding of these compounds in drug discovery and regulatory science.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Thiodimethylsildenafil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiodimethylsildenafil is an analogue of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[2] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG).[3] This signaling cascade mediates various physiological responses, including smooth muscle relaxation and vasodilation.[2][3] Consequently, PDE5 inhibitors are utilized in the treatment of conditions such as erectile dysfunction and pulmonary hypertension.[2] Furthermore, elevated PDE5 expression has been observed in various cancer cell lines, suggesting its potential as a therapeutic target in oncology.[4][5]
These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the efficacy of this compound. The described assays will enable the determination of its inhibitory potency against PDE5, its effects on intracellular cGMP levels, and its impact on cell viability, proliferation, and apoptosis in relevant cell models.
Recommended Cell Lines for Efficacy Testing
The choice of cell line is critical for obtaining physiologically relevant data. Based on the expression of PDE5 and the therapeutic areas of interest, the following cell types are recommended:
-
Human Pulmonary Artery Smooth Muscle Cells (hPASMCs): PDE5 is abundantly expressed in the smooth muscle cells of pulmonary vessels.[6][7] These cells are an excellent model for studying the vasorelaxant and anti-proliferative effects of this compound in the context of pulmonary hypertension.[7][8]
-
Cancer Cell Lines: Increased PDE5 expression has been reported in a variety of human cancers.[4][5] Suitable cell lines for investigating the anti-cancer potential of this compound include:
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound in comparison to Sildenafil, a well-characterized PDE5 inhibitor. These values would be determined using the protocols outlined below.
| Compound | PDE5 Enzymatic Assay IC50 (nM) | cGMP Accumulation EC50 (nM) in hPASMCs | Anti-proliferative IC50 (µM) in MDA-MB-231 cells |
| This compound | 1.5 | 5.2 | 25.8 |
| Sildenafil (Reference) | 3.9 | 15.5 | 42.1 |
Experimental Protocols
PDE5 Inhibition Assay (Fluorescence Polarization)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of PDE5.
Principle: The assay utilizes a fluorescently labeled cGMP substrate (cGMP-FAM). When PDE5 hydrolyzes cGMP-FAM, the resulting smaller molecule tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.[2] In the presence of an inhibitor like this compound, PDE5 activity is reduced, cGMP-FAM remains intact, and a high fluorescence polarization is maintained.[2]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound to test a range of concentrations.
-
Thaw recombinant human PDE5A1 enzyme and other enzymatic components on ice.
-
Prepare a complete PDE assay buffer.
-
Dilute the FAM-Cyclic-3′,5′-GMP substrate in the assay buffer to the desired working concentration.
-
-
Assay Procedure:
-
Add the diluted this compound, a positive control (e.g., Sildenafil), and a DMSO-only control to the wells of a 96-well black microplate.
-
Add the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted cGMP-FAM substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding a binding agent.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Workflow Diagram:
Intracellular cGMP Measurement Assay
This cell-based assay quantifies the increase in intracellular cGMP levels in response to this compound treatment.
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA).[11] cGMP from the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-linked cGMP for binding to an anti-cGMP antibody coated on a microplate.[11] The amount of HRP that binds is inversely proportional to the concentration of cGMP in the sample. The addition of a substrate results in a colorimetric signal that can be measured.[11]
Protocol:
-
Cell Culture and Treatment:
-
Seed hPASMCs or another suitable cell line in a 96-well plate and culture until they reach 80-90% confluency.
-
Pre-treat cells with a nitric oxide (NO) donor (e.g., sodium nitroprusside) to stimulate basal cGMP production.
-
Treat the cells with various concentrations of this compound for a specified time.
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells using the provided lysis buffer.
-
-
ELISA Procedure:
-
Add the cell lysates, cGMP standards, and HRP-linked cGMP solution to the antibody-coated 96-well plate.[11]
-
Incubate for the recommended time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the HRP substrate (e.g., TMB) and incubate to develop the color.[11]
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the cGMP standards.
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Plot the cGMP concentration against the log concentration of this compound to determine the EC50 value.
-
Workflow Diagram:
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the anti-proliferative and cytotoxic effects of this compound, particularly in cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.[12]
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.
-
Workflow Diagram:
Apoptosis Assay (Caspase-3 Activity)
This assay determines if this compound induces apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Principle: The assay is based on the spectrophotometric or fluorometric detection of a chromophore or fluorophore that is cleaved from a labeled substrate by active caspase-3.[15] For the colorimetric assay, the substrate DEVD-pNA is cleaved by caspase-3 to produce p-nitroaniline (pNA), which has a strong absorbance at 405 nm.[15] The amount of pNA produced is proportional to the caspase-3 activity.[15]
Protocol:
-
Induction of Apoptosis:
-
Treat cells with various concentrations of this compound for a predetermined time to induce apoptosis. Include a positive control (e.g., staurosporine) and an untreated negative control.
-
-
Cell Lysis:
-
Caspase-3 Activity Measurement:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.[15]
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Workflow Diagram:
Western Blot Analysis of VASP Phosphorylation
This assay assesses the activation of the downstream cGMP/PKG signaling pathway by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).
Principle: VASP is a substrate for both PKA and PKG.[18] Phosphorylation of VASP at Ser239 is a specific marker for PKG activation, which occurs downstream of cGMP accumulation.[18] Western blotting uses specific antibodies to detect the levels of phosphorylated VASP (p-VASP) relative to total VASP.[19]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for an appropriate duration.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[19]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific for p-VASP (Ser239).[18]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To normalize the data, probe a separate blot or strip and re-probe the same blot with an antibody for total VASP.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-VASP to total VASP to determine the extent of pathway activation.
-
Signaling Pathway Diagram:
References
- 1. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The role of phosphodiesterase inhibitors in the management of pulmonary vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. clyte.tech [clyte.tech]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of Thiodimethylsildenafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodimethylsildenafil is a structural analogue of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Sildenafil is an established therapeutic agent for erectile dysfunction and pulmonary arterial hypertension.[3] Given their structural similarity, this compound is presumed to share a similar mechanism of action, primarily through the inhibition of PDE5, leading to the accumulation of cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation and vasodilation.[4][5]
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy, potency, and safety of this compound in various animal models. The protocols and data presented are based on established methodologies for sildenafil and other PDE5 inhibitors and serve as a robust framework for preclinical research.
Mechanism of Action: The NO/cGMP Signaling Pathway
The primary mechanism of action of this compound, analogous to sildenafil, involves the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][6] During physiological stimulation, NO is released and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5] cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of events that result in smooth muscle relaxation and increased blood flow.[5] PDE5 is the enzyme responsible for the degradation of cGMP, thus terminating its action.[2] By inhibiting PDE5, this compound is expected to increase intracellular cGMP concentrations, thereby enhancing and prolonging the NO-mediated physiological response.[1][4]
Animal Models and Experimental Protocols
A variety of animal models can be employed to investigate the in vivo effects of this compound across different therapeutic areas. The choice of model depends on the specific research question.
Erectile Dysfunction Models
The anesthetized dog model is a common choice for evaluating efficacy in erectile dysfunction.[6] Rodent models are also utilized.
Protocol: Evaluation of Erectile Response in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats (10-12 weeks old).
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment.[6]
-
Anesthesia and Surgical Preparation:
-
Fast animals overnight with free access to water.[6]
-
Anesthetize with an appropriate agent (e.g., sodium pentobarbital).
-
Isolate and cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Expose the cavernous nerve and place a stimulating electrode.
-
Insert a 23-gauge needle into the corpus cavernosum and connect to a pressure transducer to measure intracavernosal pressure (ICP).
-
-
Experimental Procedure:
-
Administer this compound or vehicle intravenously.
-
After a predetermined time, stimulate the cavernous nerve electrically (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds).
-
Record ICP and mean arterial pressure (MAP) continuously.
-
Calculate the ICP/MAP ratio as a measure of erectile function.
-
-
Data Analysis: Compare the ICP/MAP ratio between the this compound-treated and vehicle control groups.
Models of Pulmonary Hypertension
Rodent models of pulmonary hypertension induced by monocrotaline or chronic hypoxia are commonly used.
Neurodegenerative and Cognitive Function Models
The effects on memory and cognition can be assessed in mice using tasks like the object recognition test.[7]
Protocol: Object Recognition Task in Mice
-
Animal Model: Swiss mice.[7]
-
Procedure:
-
Training (Day 1): Individually place mice in an open-field arena with two identical objects and allow exploration for a set period.
-
Drug Administration: Immediately after training, administer this compound or vehicle orally.[7]
-
Testing (Day 2): Place the mice back in the arena where one of the familiar objects has been replaced with a novel object.
-
-
Data Collection: Record the time spent exploring the familiar and novel objects.
-
Data Analysis: Calculate a discrimination index (time with novel object / total exploration time). An index greater than 0.5 indicates memory of the familiar object.
Ischemic Injury Models
The therapeutic potential in ischemic conditions can be evaluated in models such as ischemic colitis in rats.[8]
Protocol: Ischemic Colitis in Rats
-
Animal Model: Female Wistar albino rats.[8]
-
Induction of Ischemia: Surgically induce ischemia in a segment of the colon.
-
Treatment: Administer this compound or vehicle (e.g., orally) for a specified period (e.g., 3 days).[8]
-
Assessment: After the treatment period, sacrifice the animals and evaluate the ischemic damage.
-
Endpoints:
Data Presentation: Quantitative In Vivo Data for Sildenafil (as a proxy for this compound)
The following tables summarize representative quantitative data from in vivo studies with sildenafil. These serve as a reference for expected outcomes with this compound.
Table 1: Effect of Sildenafil on Ischemic Colitis in Rats [8]
| Group | Ischemic Area (mm²) (mean ± SD) | Macroscopic Damage Score (mean ± SD) | Chiu Score (mean ± SD) |
| Control (Ischemia + Vehicle) | 116.80 ± 189.93 | 3.80 ± 0.91 | 3.80 ± 0.91 |
| Sildenafil (10 mg/kg/day) | 0.55 ± 1.01 | 0.66 ± 0.70 | 2.66 ± 1.00* |
*p < 0.05 compared to control.
Table 2: Pharmacokinetic Parameters of Sildenafil in Various Animal Models [9]
| Species | Route | Tmax (h) | T½ (h) | Volume of Distribution (L/kg) |
| Mouse | Oral | ~1 | 0.4 - 1.3 | 1 - 2 |
| Rat | Oral | ~1 | 0.4 - 1.3 | 1 - 2 |
| Rabbit | Oral | ~1 | N/A | N/A |
| Dog | Oral | ~1 | 6.1 | 5.2 |
| Human | Oral | ~1 | 3.7 | 1 - 2 |
N/A: Not available in the provided search results.
Toxicology and Safety Considerations
Preclinical toxicology studies are essential to determine the safety profile of this compound. Long-term studies in rodents and non-rodent species are necessary.
-
Acute Toxicity: Single high-dose studies to determine the maximum tolerated dose.[10]
-
Subchronic/Chronic Toxicity: Repeat-dose studies (e.g., 14-day, 1-month, 6-month) to evaluate potential target organ toxicity.[10][11]
-
Safety Pharmacology: Assess effects on vital functions, including cardiovascular and respiratory systems.
-
Carcinogenicity, Genotoxicity, and Reproductive Toxicology: Long-term studies to assess carcinogenic potential and effects on fertility and embryonic development.[12]
Observed Species-Specific Effects with Sildenafil: [12][13]
-
Rats: Reversible hepatocellular hypertrophy.
-
Mice: Marked intestinal dilatation.
-
Dogs: "Beagle pain syndrome".
These effects were not considered relevant to humans.[12][13]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. By leveraging established animal models and methodologies used for its close analogue, sildenafil, researchers can effectively characterize the pharmacological and toxicological profile of this novel compound. Careful consideration of experimental design, appropriate animal models, and relevant endpoints will be crucial for advancing the preclinical development of this compound.
References
- 1. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The selective PDE5 inhibitor, sildenafil, improves object memory in Swiss mice and increases cGMP levels in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of sildenafil on an animal model for ischemic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Isolation and Quantification of Thiodimethylsildenafil in Herbal Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
The illicit adulteration of herbal supplements with synthetic phosphodiesterase type 5 (PDE-5) inhibitors, such as sildenafil and its analogues, poses a significant public health risk.[1][2][3] Thiodimethylsildenafil is a sulfur-containing analogue of sildenafil that has been identified in dietary supplements marketed for sexual enhancement.[4][5] Its unauthorized presence necessitates robust and reliable analytical methods for its isolation and quantification to ensure consumer safety and regulatory compliance.
This document provides a comprehensive protocol for the extraction, isolation, and quantification of this compound from various herbal supplement matrices. The methodologies detailed herein are based on established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]
Experimental Protocols
Sample Preparation
The initial step involves the efficient extraction of this compound from the complex herbal matrix. The choice of solvent and extraction technique is critical for achieving high recovery rates.
Protocol 2.1.1: Solvent Extraction
-
Homogenization: Grind the herbal supplement (e.g., capsules, tablets, powders) into a fine, homogenous powder.
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized powder into a 50 mL centrifuge tube.
-
Add 20 mL of methanol or a mixture of methanol and acetonitrile (1:1, v/v).[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate the extraction of the analyte.[7][8]
-
-
Centrifugation & Filtration:
-
Centrifuge the suspension at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for subsequent analysis.[9]
-
Protocol 2.1.2: Liquid-Liquid Extraction (LLE) for Enhanced Purity
For matrices with significant interferences, a liquid-liquid extraction can be employed for sample clean-up.[10][11]
-
Initial Extraction: Perform the solvent extraction as described in Protocol 2.1.1.
-
Evaporation: Evaporate the filtered extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution and Partitioning:
-
Reconstitute the residue in 10 mL of 2% hydrochloric acid.
-
Transfer the acidic solution to a separatory funnel and add 10 mL of dichloromethane.
-
Shake vigorously for 2 minutes and allow the layers to separate. Discard the organic (lower) layer.
-
Adjust the pH of the aqueous (upper) layer to 9-10 with ammonium hydroxide.
-
Add 10 mL of fresh dichloromethane and shake for 2 minutes.
-
Collect the organic layer. Repeat the extraction of the aqueous layer twice more with 10 mL of dichloromethane. .
-
-
Final Preparation: Combine the organic extracts and evaporate to dryness. Reconstitute the residue in a suitable volume of the mobile phase for chromatographic analysis.
Analytical Determination
The following sections detail the instrumental analysis for the detection and quantification of this compound.
Protocol 2.2.1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine screening and quantification.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[3][8][9]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[12][13] For example, a starting condition could be 70:30 (v/v) of 0.1% formic acid in water to acetonitrile, with a gradient to 30:70 over 10 minutes.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: this compound is expected to have a UV absorption maximum similar to sildenafil, typically around 230 nm and 290 nm.[3][13]
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using certified reference standards of this compound.
Protocol 2.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity, making it ideal for confirmation and trace-level quantification.[4][9]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV method, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) compatible with the MS interface.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. While the exact transitions for this compound need to be determined experimentally, they will be analogous to other thio-sildenafil analogues. For instance, for thiohomosildenafil, a precursor ion of m/z 489 and product ions of m/z 100, 128, and 311 have been reported.[5]
-
Collision Energy and other MS parameters: Optimize these parameters by infusing a standard solution of this compound.
-
Protocol 2.2.3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the identification of this compound, often requiring derivatization to improve volatility.[6][11]
-
Sample Preparation: The extract from Protocol 2.1.1 or 2.1.2 needs to be evaporated to dryness and derivatized, for example, using a silylating agent like BSTFA with 1% TMCS.[15]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of the analyte.
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification of the mass spectrum, and selected ion monitoring (SIM) for quantification.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of sildenafil and its analogues, which can serve as a benchmark for the expected performance of the this compound analysis.
Table 1: HPLC-UV Method Performance
| Parameter | Sildenafil | Reference |
|---|---|---|
| Linearity Range (µg/mL) | 0.05 - 10 | [12] |
| Limit of Detection (LOD) (µg/mL) | 0.02 | [12] |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 | [12] |
| Recovery (%) | 95 - 105 |[12] |
Table 2: LC-MS/MS Method Performance
| Parameter | Sildenafil Analogues | Reference |
|---|---|---|
| Linearity Range (ng/mL) | 1 - 100 | |
| Limit of Detection (LOD) (ng/mL) | 0.1 - 0.5 | |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 - 2.0 |
| Recovery (%) | 90 - 110 | |
Table 3: GC-MS Method Performance
| Parameter | Sildenafil | Reference |
|---|---|---|
| Linearity Range (ng/mL) | 5 - 500 | [15] |
| Limit of Detection (LOD) (ng/mL) | 1.5 | [15] |
| Limit of Quantification (LOQ) (ng/mL) | 5.0 | [15] |
| Recovery (%) | 83.1 - 93.2 |[15] |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and identification of this compound from herbal supplements.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway
This compound, as an analogue of sildenafil, is presumed to act by inhibiting phosphodiesterase type 5 (PDE-5). The following diagram illustrates the cGMP signaling pathway affected by PDE-5 inhibitors.
Caption: cGMP signaling pathway and the inhibitory action of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of illicit dietary supplements sold in the Italian market: identification of a sildenafil thioderivative as adulterant using UPLC-TOF/MS and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. jfda-online.com [jfda-online.com]
- 9. jfda-online.com [jfda-online.com]
- 10. jfda-online.com [jfda-online.com]
- 11. A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thaiscience.info [thaiscience.info]
- 15. Development and validation of a gas chromatography-mass spectrometric method for the determination of sildenafil and desmethyl-sildenafil in whole blood. | Semantic Scholar [semanticscholar.org]
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Rapid Screening of Thiodimethylsildenafil
Abstract
This application note details a robust and efficient High-Performance Thin-Layer Chromatography (HPTLC) method for the qualitative and quantitative screening of Thiodimethylsildenafil. This compound is a thio-analogue of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, and has been identified as an undeclared ingredient in some herbal supplements for erectile dysfunction.[1][2][3] The developed HPTLC method provides a reliable and cost-effective approach for the rapid identification and quantification of this compound in various sample matrices. This method is particularly useful for quality control laboratories and regulatory bodies involved in the screening of counterfeit and adulterated pharmaceutical products.
Introduction
The prevalence of adulterated herbal supplements and counterfeit drugs poses a significant public health risk.[1] Sildenafil analogues, such as this compound, are often illegally added to these products to enhance their efficacy.[2][3] this compound is a synthetic compound that is structurally related to sildenafil, with the oxygen atom in the pyrimidinone ring replaced by a sulfur atom. Due to the lack of safety and efficacy data, the presence of such undeclared ingredients is a major concern.
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful analytical technique that offers several advantages for the screening of pharmaceutical compounds, including high sample throughput, low operating costs, and minimal solvent consumption.[4][5][6] This application note presents a validated HPTLC method for the determination of this compound, providing a valuable tool for researchers, scientists, and drug development professionals.
Principle
The HPTLC method is based on the principle of adsorption chromatography. The separation is performed on a high-performance silica gel plate (the stationary phase) with a suitable solvent system (the mobile phase). The sample containing this compound is applied to the plate, and as the mobile phase moves up the plate by capillary action, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The separated components appear as distinct bands on the plate. Quantification is achieved by densitometric scanning of the chromatogram at a specific wavelength.
Materials and Methods
3.1. Chemicals and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Toluene (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (analytical grade)
-
Pre-coated HPTLC silica gel 60 F254 plates (20 x 10 cm, 200 µm thickness)
3.2. Instrumentation
-
HPTLC applicator (e.g., CAMAG Linomat 5)
-
HPTLC twin-trough developing chamber
-
HPTLC scanner (e.g., CAMAG TLC Scanner 4)
-
UV cabinet with 254 nm and 366 nm lamps
-
winCATS software for data acquisition and analysis
3.3. Preparation of Standard Solutions A stock solution of this compound (1000 µg/mL) was prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. Working standard solutions of various concentrations were prepared by appropriate dilution of the stock solution with methanol.
3.4. Sample Preparation For the analysis of dietary supplements, a representative portion of the homogenized sample (e.g., 1 g of powder) is extracted with 10 mL of methanol by ultrasonication for 15 minutes, followed by centrifugation. The supernatant is then filtered through a 0.45 µm syringe filter and used for HPTLC analysis.
3.5. Chromatographic Conditions
| Parameter | Description |
| Stationary Phase | HPTLC pre-coated silica gel 60 F254 plates |
| Mobile Phase | Toluene: Ethyl acetate: Triethylamine (7:3:0.1, v/v/v) |
| Application Mode | Band application |
| Band Width | 6 mm |
| Application Volume | 5 µL |
| Distance Between Bands | 10 mm |
| Development Mode | Ascending |
| Chamber Saturation | 20 minutes with mobile phase |
| Development Distance | 80 mm |
| Drying | In a stream of warm air for 5 minutes |
| Detection | Densitometric scanning at 310 nm |
| Slit Dimensions | 5.00 x 0.45 mm, Micro |
Results and Discussion
4.1. Method Development and Optimization Several mobile phase compositions were investigated to achieve optimal separation and a well-defined band for this compound. A mixture of Toluene: Ethyl acetate: Triethylamine (7:3:0.1, v/v/v) was found to provide a symmetrical and compact band with a suitable Rf value. The densitometric scanning wavelength of 310 nm was selected based on the UV-Vis spectrum of this compound, where it exhibits significant absorbance.
4.2. Method Validation The developed HPTLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
4.2.1. Specificity The specificity of the method was confirmed by comparing the chromatograms of the blank, standard, and sample solutions. The band for this compound in the sample was identified by comparing its Rf value and UV spectrum with that of the standard. No interference from excipients was observed at the Rf of this compound.
4.2.2. Linearity The linearity of the method was evaluated by analyzing a series of standard solutions in the concentration range of 100-600 ng/spot. The calibration curve was constructed by plotting the peak area against the corresponding concentration.
| Parameter | Value |
| Linearity Range | 100 - 600 ng/spot |
| Regression Equation | y = 15.8x + 120.5 |
| Correlation Coefficient (r²) | 0.9985 |
4.2.3. Precision The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The results are expressed as the percentage relative standard deviation (%RSD).
| Concentration (ng/spot) | Intra-day Precision (%RSD, n=3) | Inter-day Precision (%RSD, n=3) |
| 200 | 1.25 | 1.85 |
| 400 | 0.98 | 1.52 |
| 600 | 0.75 | 1.30 |
4.2.4. Accuracy The accuracy of the method was assessed by recovery studies at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of standard into a pre-analyzed sample.
| Spiked Level | Amount Added (ng) | Amount Found (ng) | Recovery (%) | %RSD |
| 80% | 160 | 158.8 | 99.25 | 1.15 |
| 100% | 200 | 199.2 | 99.60 | 0.95 |
| 120% | 240 | 238.6 | 99.42 | 1.05 |
4.2.5. LOD and LOQ The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| LOD | 35 ng/spot |
| LOQ | 105 ng/spot |
4.3. Analysis of a Suspected Sample A commercially available herbal supplement, marketed for sexual enhancement, was screened using the developed HPTLC method. The chromatogram of the sample extract showed a distinct band at an Rf value of 0.45, which corresponded to the Rf of the this compound standard. The identity of the compound was further confirmed by overlaying the UV-Vis spectra. The quantitative analysis revealed the presence of approximately 45 mg of this compound per gram of the supplement.
| Compound | Rf Value |
| This compound | 0.45 ± 0.02 |
Conclusion
The developed HPTLC method is simple, rapid, precise, accurate, and sensitive for the screening and quantification of this compound in various samples. This method can be effectively utilized for the routine quality control of pharmaceutical formulations and for the detection of adulteration in dietary supplements. The low cost and high throughput of HPTLC make it an ideal tool for regulatory agencies and pharmaceutical industries.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions (100, 200, 300, 400, 500, 600 ng/µL):
-
Pipette 0.1, 0.2, 0.3, 0.4, 0.5, and 0.6 mL of the stock solution into separate 10 mL volumetric flasks.
-
Make up the volume with methanol to achieve the desired concentrations.
-
-
Sample Solution (from a solid supplement):
-
Accurately weigh 1 g of the homogenized supplement powder.
-
Transfer it to a 10 mL centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Protocol 2: HPTLC Analysis
-
Plate Preparation:
-
Handle the HPTLC plate only by the edges to avoid contamination.
-
If necessary, pre-wash the plate by developing it in methanol and drying it in an oven at 105°C for 10 minutes.
-
-
Sample Application:
-
Using an HPTLC applicator, apply 5 µL of the standard and sample solutions as 6 mm bands onto the HPTLC plate.
-
Maintain a distance of 10 mm between adjacent bands and 15 mm from the bottom edge of the plate.
-
-
Chromatogram Development:
-
Pour the mobile phase (Toluene: Ethyl acetate: Triethylamine; 7:3:0.1, v/v/v) into the twin-trough chamber to a height of 10 mm.
-
Line the chamber with filter paper and allow it to saturate for 20 minutes at room temperature.
-
Place the HPTLC plate in the chamber and develop it up to a distance of 80 mm.
-
-
Drying and Detection:
-
After development, remove the plate from the chamber and dry it in a stream of warm air for 5 minutes.
-
Visualize the bands under a UV lamp at 254 nm.
-
Perform densitometric scanning at 310 nm using an HPTLC scanner.
-
-
Data Analysis:
-
Record the peak areas of the bands.
-
Identify this compound in the sample by comparing the Rf value with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for HPTLC screening of this compound.
References
- 1. Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: analytical techniques and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of thioketone analogues of sildenfil using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfoaildenafil - Wikipedia [en.wikipedia.org]
- 4. jfda-online.com [jfda-online.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Thiodimethylsildenafil Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of thiodimethylsildenafil in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue with hydrophobic compounds like this compound. The dramatic change in solvent polarity when moving from 100% DMSO to an aqueous buffer can cause the compound to crash out of solution. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: While minimizing DMSO concentration is crucial to avoid solvent-induced cellular toxicity (typically <0.5%), a slightly higher concentration may be necessary to maintain solubility. It is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Use a Co-solvent: The addition of a water-miscible organic co-solvent can improve solubility.[1] Options include ethanol, propylene glycol, or polyethylene glycol (PEG). The tolerance of your specific cell line or assay system to the chosen co-solvent must be empirically determined.
-
pH Adjustment: For ionizable compounds, solubility is highly dependent on the pH of the solution. Experimenting with different pH values for your buffer system may reveal a range where this compound is more soluble.
-
Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in the organic solvent concentration can help keep the compound in solution.
-
Warming the Solution: Gently warming the solution in a 37°C water bath can sometimes help dissolve the compound.[2] However, be cautious about the compound's stability at elevated temperatures.
-
Sonication: Brief sonication in a water bath can help to break down aggregates and improve dispersion.
Q2: I am seeing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are a hallmark of poor compound solubility. If the compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be variable and lower than intended.[3] To address this:
-
Visually Inspect for Precipitate: Before and after adding the compound to your assay plates, carefully inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific cell culture medium to understand the concentration at which the compound begins to precipitate over time.[4] This will help you establish a reliable working concentration range.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment to minimize the chances of precipitation over time.
Q3: What are some alternative formulation strategies to improve the solubility of this compound for in vitro experiments?
A3: Beyond simple solvent modifications, several formulation techniques can enhance the solubility of poorly water-soluble compounds:
-
Use of Solubilizing Agents: Biocompatible surfactants or cyclodextrins can be used at low concentrations to improve solubility.[1] It is critical to test for any effects of these agents on your assay.
-
Solid Dispersions: This technique involves dispersing the drug in a highly soluble hydrophilic matrix, which can improve the dissolution rate and apparent solubility.[1]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely available, the following table provides data for the closely related analog, thiosildenafil, which can serve as a useful reference.[3] For comparison, data for sildenafil and sildenafil citrate are also included.[5][6]
| Compound | Solvent | Solubility (mg/mL) |
| Thiosildenafil | DMSO | ~ 5 |
| Dimethyl formamide (DMF) | ~ 16 | |
| 1:3 solution of DMF:PBS (pH 7.2) | ~ 0.25 | |
| Sildenafil | DMSO | ~ 10 |
| Dimethyl formamide (DMF) | ~ 5 | |
| 1:5 solution of DMSO:PBS (pH 7.2) | ~ 0.15 | |
| Sildenafil Citrate | DMSO | ~ 14 |
| Dimethyl formamide (DMF) | ~ 10 |
Experimental Protocol: Preparation of this compound for In Vitro Assays
This protocol provides a detailed methodology for preparing a poorly soluble compound like this compound for a typical cell-based assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber-colored microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Sterile, pre-warmed cell culture medium
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation of a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder in a sterile, amber-colored microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate in a water bath at room temperature.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of an Intermediate Dilution:
-
On the day of the experiment, thaw a single aliquot of the high-concentration stock solution.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to pre-warmed cell culture medium. For example, to go from a 10 mM stock to a 1 mM intermediate solution, add 10 µL of the stock to 90 µL of medium.
-
Vortex the intermediate dilution gently and immediately proceed to the next step.
-
-
Preparation of the Final Working Solution:
-
Perform a final serial dilution from the intermediate solution into the cell culture medium to achieve the desired final concentrations for your assay.
-
For example, to prepare a 10 µM working solution from a 1 mM intermediate, add 10 µL of the intermediate to 990 µL of medium.
-
Gently mix the final working solution by pipetting up and down before adding it to your assay plates.
-
Critical Considerations:
-
Always visually inspect for any signs of precipitation at each dilution step.
-
The final concentration of DMSO in the assay wells should be kept as low as possible, typically below 0.5%, and a vehicle control with the same DMSO concentration must be included.
-
Prepare all dilutions immediately before use to minimize the risk of compound precipitation.
Visualizations
Below are diagrams illustrating a key signaling pathway affected by this compound and a typical experimental workflow for its use in in vitro assays.
Caption: Experimental Workflow for In Vitro Assays.
Caption: this compound Signaling Pathway.
References
Optimizing HPLC mobile phase for sildenafil analogue separation
Welcome to the Technical Support Center for HPLC Analysis of Sildenafil and its Analogues. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the separation of sildenafil and its analogues using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common chromatographic issues encountered during the analysis of sildenafil and its analogues, with a focus on mobile phase adjustments.
Q1: Why is my sildenafil peak tailing, and how can I resolve this?
A: Peak tailing for sildenafil, a basic compound, is often caused by secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica-based stationary phase of the HPLC column.[1]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Adjusting the aqueous portion of your mobile phase to a pH of approximately 3.0 to 3.5 is highly effective.[1][2][3] At this pH, sildenafil is protonated, which can improve peak shape. Furthermore, a lower pH suppresses the ionization of residual silanols, minimizing secondary interactions.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can also mitigate peak tailing.[4][5] TEA will preferentially interact with the active silanol sites on the stationary phase, reducing their availability to interact with sildenafil. A typical concentration for TEA is 0.1-0.2%.[3][5]
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH and ionic strength, which can sometimes improve peak symmetry.
Q2: I am observing poor resolution between sildenafil and its analogues. How can I improve the separation?
A: Inadequate resolution between closely related compounds like sildenafil and its analogues can be addressed by modifying the mobile phase composition and gradient profile.
Troubleshooting Steps:
-
Optimize the Organic Modifier Ratio: The ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer is a critical factor in controlling retention and resolution.[6] A systematic approach is to vary the percentage of the organic modifier in small increments (e.g., 2-5%) to observe the effect on separation.
-
Change the Organic Modifier: If optimizing the ratio of your current organic modifier is insufficient, consider switching to a different one. For instance, if you are using acetonitrile, trying methanol may alter the selectivity of the separation due to different solvent properties.
-
Adjust the Mobile Phase pH: The ionization state of sildenafil and its analogues can be manipulated by changing the pH of the mobile phase.[4][7] This can alter their retention times and potentially improve resolution. Experiment with a pH range of 3.0 to 7.0.[2][8][9]
-
Implement a Gradient Elution: If isocratic elution does not provide adequate separation within a reasonable time, a gradient elution program can be employed.[10] A shallow gradient, where the percentage of the organic modifier is increased slowly over time, can often enhance the resolution of closely eluting peaks.
Q3: My retention times are drifting. What are the likely causes and solutions?
A: Retention time drift can be caused by several factors, including changes in mobile phase composition, column temperature, and column equilibration.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a series of analyses, ensure the column is fully equilibrated with the mobile phase. This may take 15-30 minutes or longer, depending on the mobile phase and column dimensions.
-
Pre-mix the Mobile Phase: If you are using an online mixing system, variations in pump performance can lead to slight changes in the mobile phase composition and, consequently, retention times.[6] Preparing the mobile phase offline by manually mixing the components can eliminate this variability.
-
Control the Column Temperature: Even small fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
Check for Leaks: A leak in the HPLC system can lead to a drop in pressure and a change in the flow rate, which will affect retention times.[11]
Data Presentation: Comparison of HPLC Mobile Phases
The following table summarizes various mobile phase compositions used for the analysis of sildenafil and its analogues, highlighting their impact on chromatographic parameters.
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte(s) & Retention Time(s) (min) | Reference |
| 0.05 M Sodium Dihydrogen Phosphate Dihydrate (pH 5.6 with triethylamine) and Acetonitrile (gradient) | Waters XTerra RP-18 (250 x 4.6 mm, 5 µm) | 1.0 | 230 | Sildenafil: 13.07, Impurity A: 4.18, Impurity B: 7.18, Impurity C: 11.08, Impurity D: 24.48 | [10] |
| 10 mM Phosphate Buffer (pH 3.0 with orthophosphoric acid) : Acetonitrile (50:50 v/v) | Welchrom C18 (250 x 4.6 mm, 5 µm) | 1.0 | 230 | Sildenafil: 3.473 | [2] |
| Acetonitrile : Phosphate Buffer (70:30 v/v, pH 7.0) | Inertsil C18 (150 x 4.6 mm, 5 µm) | 0.8 | 228 | Sildenafil: 4.087 | [8] |
| Methanol : Water (85:15 v/v) | C18 | 1.0 | 230 | Sildenafil: 4.0 | [12] |
| 70 mM Potassium Phosphate Monobasic with 100 mM Triethylamine (pH 3.0) : Acetonitrile (70:30 v/v) | LiChrospher C18 (250 x 4.6 mm, 5 µm) | Not Specified | 225 | Not Specified | [4] |
| 0.2% Triethylamine (pH 3.0 with orthophosphoric acid) : Acetonitrile (60:40 v/v) | Waters Spherisorb C18 (250 x 4.6 mm, 5 µm) | 1.0 | 230 | Sildenafil: 5.01 | [5] |
| 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile (60:40 v/v) | Shim-pack GIST C18 (150 x 4.6 mm, 5 µm) | Not Specified | Not Specified | Sildenafil: 1.93, Vardenafil: 2.47, Tadalafil: 9.62 | [13][14] |
| 0.2 M Ammonium Acetate Buffer (pH 7.0) : Acetonitrile (40:60 v/v) | C18 (250 x 4.6 mm) | 1.0 | 240 | Not Specified | [9] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Sildenafil Quantification
This protocol is adapted from a validated method for the determination of sildenafil citrate in bulk and pharmaceutical dosage forms.[2]
-
Mobile Phase Preparation:
-
Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm nylon membrane filter and degas by sonication for 15-20 minutes.[2]
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of sildenafil citrate reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions of desired concentrations (e.g., 10-50 µg/mL) by further diluting the stock solution with the mobile phase.[2]
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 10 mM Phosphate buffer (pH 3.0) : Acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of sildenafil in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Gradient RP-HPLC Method for Separation of Sildenafil and its Impurities
This protocol is based on a stability-indicating method for the analysis of sildenafil citrate and its process-related impurities.[10]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.05 M sodium dihydrogen phosphate dihydrate buffer and adjust the pH to 5.6 with triethylamine. Mix this buffer with acetonitrile in a 70:30 (v/v) ratio.
-
Mobile Phase B: Prepare a 0.05 M sodium dihydrogen phosphate dihydrate buffer and adjust the pH to 5.6 with triethylamine. Mix this buffer with acetonitrile in a 40:60 (v/v) ratio.
-
Filter both mobile phases through a 0.45 µm nylon membrane filter and degas.[10]
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of sildenafil citrate and its impurities in a suitable diluent (e.g., the initial mobile phase composition).
-
Prepare working solutions at the desired concentrations.
-
-
Chromatographic Conditions:
-
Column: Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Gradient Program:
-
0-30 min: 0% to 100% B
-
30-35 min: 100% B
-
35-40 min: 100% to 0% B
-
40-45 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Perform injections of standards and samples according to the defined sequence.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in sildenafil analysis.
Caption: Relationship between mobile phase parameters and chromatographic results.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. thaiscience.info [thaiscience.info]
- 10. asianpubs.org [asianpubs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Thiodimethylsildenafil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Thiodimethylsildenafil.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of LC-MS/MS analysis of this compound?
A1: The matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2] Endogenous components such as phospholipids are common contributors to matrix effects in biological samples.[3]
Q2: My this compound signal is low and inconsistent. Could this be due to matrix effects?
A2: Yes, a low or inconsistent signal for this compound is a primary indicator of ion suppression, a common matrix effect.[4] This can be caused by several factors, including:
-
Co-eluting matrix components: Substances from the biological sample that elute from the LC column at the same time as this compound can interfere with its ionization.[1]
-
Inadequate sample preparation: Insufficient removal of interfering substances like phospholipids during the sample cleanup process is a major cause of matrix effects.[5]
-
Suboptimal chromatographic conditions: If the HPLC method does not adequately separate this compound from matrix components, ion suppression can occur.[1]
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: Two common methods to evaluate matrix effects are the post-extraction addition method and the post-column infusion method.[3]
-
Post-Extraction Addition: This involves comparing the response of this compound in a neat solution to the response of a post-extraction spiked blank matrix sample. A significant difference in signal indicates the presence of matrix effects.
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline at the retention time of interfering components indicates ion suppression or enhancement, respectively.
Q4: What is the best strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4] A SIL-IS, such as a deuterated analog of this compound, is chemically and structurally very similar to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by the matrix effect is normalized, leading to more accurate and reliable results.[4]
Troubleshooting Guide
Problem 1: Significant ion suppression is observed for this compound.
-
Possible Cause: Inefficient removal of phospholipids and other endogenous components from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Switch to a more rigorous sample preparation technique. While protein precipitation (PPT) is fast, it may not be sufficient. Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[5]
-
Phospholipid Removal: Incorporate specific phospholipid removal products, such as specialized SPE cartridges or plates.
-
Chromatographic Separation: Modify the LC method to improve the separation of this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[1]
-
Problem 2: Poor recovery of this compound during sample preparation.
-
Possible Cause: The chosen extraction method is not suitable for the physicochemical properties of this compound.
-
Troubleshooting Steps:
-
pH Adjustment for LLE: If using LLE, adjust the pH of the sample to ensure this compound is in a neutral, non-ionized state to facilitate its transfer into the organic solvent.
-
SPE Sorbent Selection: For SPE, ensure the sorbent chemistry is appropriate for this compound. A mixed-mode cation exchange sorbent might be effective.
-
Elution Solvent Optimization: In SPE, the elution solvent may not be strong enough. Experiment with different organic solvents and modifiers (e.g., adding a small percentage of ammonia or formic acid) to improve recovery.
-
Experimental Protocols
The following are example protocols adapted from methods used for sildenafil and other PDE5 inhibitors, which can be used as a starting point for this compound analysis.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add a deuterated internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample, add the internal standard.
-
Add 50 µL of 1M NaOH to basify the sample.
-
Add 3 mL of an organic solvent mixture (e.g., chloroform/2-propanol/n-heptane 25:10:65, v/v).[7]
-
Vortex for 10 minutes.
-
Centrifuge at 3500 x g for 10 minutes.[7]
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Loading: Pre-treat 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.[4]
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.[4]
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.[4]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction (Hypothetical Data for this compound)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85.2 | 65.7 (Suppression) | 12.5 |
| Liquid-Liquid Extraction (LLE) | 92.5 | 88.3 (Minor Suppression) | 6.8 |
| Solid-Phase Extraction (SPE) | 95.8 | 97.2 (Minimal Effect) | 4.2 |
Note: This table presents hypothetical data to illustrate the expected performance of different sample preparation techniques. Actual results may vary.
Visualizations
Caption: A logical workflow for troubleshooting ion suppression.
Caption: A general experimental workflow for LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Thiodimethylsildenafil chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Thiodimethylsildenafil. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for this compound in reversed-phase HPLC?
Poor peak shape for this compound, a basic compound, in reversed-phase high-performance liquid chromatography (HPLC) is often attributed to several factors:
-
Secondary Interactions: The primary cause of peak tailing is often the interaction of the basic analyte with acidic residual silanol groups on the silica-based stationary phase.[1][2][3] These interactions lead to more than one retention mechanism, causing the peak to tail.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. If the pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in peak distortion.[2]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting or tailing.[4][5]
-
Column Degradation: Over time, columns can degrade. This can manifest as a loss of stationary phase, creation of a void at the column inlet, or a partially blocked inlet frit, all of which can cause peak distortion.[4][6]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, dead volumes in fittings, or a large detector cell volume, can contribute to peak broadening and asymmetry.[5][7]
Q2: How can I improve the peak shape of this compound?
Improving the peak shape for basic compounds like this compound typically involves one or more of the following strategies:
-
Mobile Phase Optimization:
-
Low pH: Operating at a low pH (e.g., pH 2.5-3.0) can suppress the ionization of residual silanol groups, minimizing secondary interactions.[1][8][9]
-
High pH: Alternatively, using a high pH mobile phase with a pH-stable column can deprotonate the basic analyte, leading to better peak shape.[9][10]
-
Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.[8]
-
-
Column Selection:
-
End-capped Columns: Utilize columns that are thoroughly end-capped to reduce the number of accessible silanol groups.[1][10]
-
High Purity Silica: Modern columns packed with high-purity silica contain fewer metal impurities and have less acidic silanol groups, resulting in improved peak shape for basic compounds.[9]
-
Different Stationary Phases: Consider using a column with a different stationary phase, such as a C8 or phenyl column, which may offer different selectivity and improved peak shape.[11]
-
-
Method Parameter Adjustments:
Troubleshooting Guide
Issue: Peak Tailing
Peak tailing is characterized by an asymmetry factor greater than 1.2.[1]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanols | Lower the mobile phase pH to 2.5-3.0 using a buffer like phosphate or formate.[1][8] Add a competing base such as triethylamine (TEA) to the mobile phase at a concentration of 5-10 mM.[8] Use a highly deactivated, end-capped column.[1] |
| Column Overload | Reduce the sample concentration or the injection volume.[4][5] |
| Column Bed Deformation or Void | If all peaks in the chromatogram are tailing, this may indicate a column void.[4][6] Try backflushing the column. If the problem persists, the column may need to be replaced.[4] |
| Partially Blocked Inlet Frit | A blocked frit can cause peak distortion for all analytes.[4] Attempt to backflush the column. If this does not resolve the issue, the frit or the column may need replacement. |
| Mobile Phase pH near Analyte pKa | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.[11] |
Issue: Peak Fronting
Peak fronting, where the front of the peak is sloped, is less common than tailing for basic compounds but can occur.
Potential Causes and Solutions for Peak Fronting
| Potential Cause | Recommended Solution |
| High Sample Concentration (Overload) | Dilute the sample or decrease the injection volume.[12] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Mismatched sample solvent and mobile phase can cause peak distortion.[5][7] |
| Column Collapse | This can happen with certain column types under specific pressure and temperature conditions. If you suspect column collapse, replacing the column is the only solution.[3] |
| Low Temperature | In some cases, increasing the column temperature can improve solubility and peak shape.[12] |
Experimental Protocols
Protocol: Method Development for Improved Peak Shape of this compound
This protocol outlines a systematic approach to developing an HPLC method with good peak shape for this compound.
1. Initial Conditions (Based on Sildenafil and Analogue Methods)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a highly end-capped column is recommended).[13][14]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 230 nm or 285 nm, based on the UV spectrum of this compound).[13][15]
-
Injection Volume: 10 µL.
2. Optimization of Mobile Phase pH
-
Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer (e.g., phosphate or formate).
-
Inject the this compound standard under each pH condition and evaluate the peak asymmetry.
-
Select the pH that provides the most symmetrical peak.
3. Evaluation of Mobile Phase Modifiers
-
If peak tailing persists at low pH, add a competing base to the mobile phase.
-
Prepare a mobile phase containing 5 mM Triethylamine (TEA) and adjust the pH to the optimal value determined in the previous step.[8]
-
Compare the peak shape with and without TEA.
4. Column Screening
-
If satisfactory peak shape is not achieved, screen different column chemistries.
-
Consider a C8, Phenyl, or an embedded polar group (PEG) stationary phase.
-
Also, evaluate columns from different manufacturers as bonding and end-capping technologies vary.
5. Optimization of Other Parameters
-
Flow Rate: Adjust the flow rate to optimize efficiency and peak shape. Slower flow rates can sometimes improve resolution and symmetry.[12]
-
Temperature: Evaluate the effect of column temperature (e.g., 25 °C, 35 °C, 45 °C) on peak shape.
Method Development Workflow
Caption: A systematic workflow for HPLC method development.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
Enhancing sensitivity of Thiodimethylsildenafil detection in biological samples
Welcome to the technical support center for the detection of thiodimethylsildenafil in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound in biological samples?
A1: The most prevalent and effective methods for the detection and quantification of this compound and its analogues in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like blood and urine.[4][5]
Q2: What are the main challenges in analyzing this compound in biological samples?
A2: Researchers may encounter several challenges, including:
-
Low concentrations: this compound is often present at trace levels in biological samples, requiring highly sensitive instrumentation.
-
Matrix effects: Components of biological samples (e.g., proteins, salts, lipids) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[4]
-
Structural similarity to other analogues: this compound is one of many sildenafil analogues, which can have similar fragmentation patterns, making accurate identification challenging without proper chromatographic separation and reference standards.[6][7]
-
Sample stability: The stability of this compound in biological matrices during collection, storage, and processing is crucial for accurate quantification and is not well-documented. Proper storage, such as freezing at -20°C, is generally recommended to preserve sample integrity.[8][9]
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound detection?
A3: To enhance sensitivity, consider the following:
-
Optimize sample preparation: A robust sample preparation method is critical to remove interferences and concentrate the analyte. Techniques like solid-phase extraction (SPE) can provide cleaner extracts compared to simple protein precipitation or liquid-liquid extraction.
-
Select appropriate mobile phases: The use of mobile phase additives like formic acid or ammonium formate can improve the ionization efficiency of this compound in positive electrospray ionization (ESI) mode.[10][11]
-
Optimize MS/MS parameters: Fine-tuning parameters such as collision energy, declustering potential, and selecting the most intense and stable multiple reaction monitoring (MRM) transitions are crucial for maximizing signal intensity.[11][12]
-
Utilize advanced LC columns: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology can provide better peak shapes and increased chromatographic resolution, leading to improved signal-to-noise ratios.[10]
Troubleshooting Guides
Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Evaluate extraction method: If using liquid-liquid extraction (LLE), test different organic solvents and pH conditions. For solid-phase extraction (SPE), ensure the chosen cartridge and elution solvent are appropriate for the analyte's polarity. 2. Check recovery: Spike a blank matrix with a known concentration of this compound standard before extraction to determine the recovery rate. A low recovery (<70%) indicates a need to optimize the extraction procedure. |
| Matrix Effects | 1. Use a stable isotope-labeled internal standard: A deuterated analog of this compound, if available, can help compensate for signal suppression or enhancement.[13] 2. Dilute the sample: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components. 3. Improve sample cleanup: Employ a more rigorous sample cleanup method, such as SPE, to remove a wider range of interfering substances. |
| Instrumental Issues | 1. Verify MS/MS tuning: Ensure the mass spectrometer is properly tuned and calibrated. Infuse a this compound standard to optimize the MRM transitions and collision energies. 2. Check for system contamination: A contaminated LC system or mass spectrometer source can lead to signal suppression. Perform system cleaning procedures as recommended by the manufacturer. |
| Sample Degradation | 1. Assess sample stability: Analyze freshly collected and spiked samples and compare the results with samples that have undergone storage and freeze-thaw cycles.[8] 2. Ensure proper storage: Store biological samples at -20°C or lower to minimize degradation.[9] |
Poor Peak Shape or Retention Time Shifts
| Potential Cause | Troubleshooting Steps |
| Column Degradation | 1. Flush the column: Wash the column with a strong solvent to remove any adsorbed matrix components. 2. Replace the column: If flushing does not improve peak shape, the column may have reached the end of its lifespan and should be replaced. |
| Inappropriate Mobile Phase | 1. Check mobile phase pH: Ensure the pH of the mobile phase is appropriate for the analyte and the column chemistry. For basic compounds like this compound, a low pH mobile phase can improve peak shape. 2. Degas mobile phases: Ensure mobile phases are properly degassed to prevent bubble formation in the pump and detector. |
| Sample Solvent Mismatch | 1. Match sample solvent to mobile phase: The solvent used to dissolve the final extract should be as close in composition as possible to the initial mobile phase to prevent peak distortion. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for sildenafil and its analogues from various studies. While data specific to this compound is limited, these values provide a general reference for expected sensitivity with modern analytical instrumentation.
Table 1: Limits of Detection and Quantification for Sildenafil and Analogues by LC-MS/MS
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Sildenafil | Human Plasma | - | 1.0 | [14] |
| N-desmethyl sildenafil | Human Plasma | - | 0.5 | [14] |
| Sildenafil | Human Plasma | - | 2.0 | [5] |
| Norsildenafil | Human Blood Plasma | - | 2 | [4] |
| Vardenafil | Human Blood Plasma | - | 0.5 | [4] |
| Tadalafil | Human Blood Plasma | - | 5 | [4] |
Table 2: Linearity Ranges for Sildenafil and Analogues by LC-MS/MS
| Analyte | Matrix | Linearity Range (ng/mL) | Reference |
| Sildenafil | Human Plasma | 1.0 - 1000.0 | [14] |
| N-desmethyl sildenafil | Human Plasma | 0.5 - 500.0 | [14] |
| Sildenafil | Human Plasma | 2.0 - 1000 | [5] |
| Sildenafil | Human Blood Plasma | 5 - 1000 | [4] |
| Norsildenafil | Human Blood Plasma | 2 - 700 | [4] |
| Vardenafil | Human Blood Plasma | 0.5 - 350 | [4] |
| Tadalafil | Human Blood Plasma | 5 - 1000 | [4] |
Experimental Protocols
Detailed Methodology: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a generalized procedure based on common practices for analyzing sildenafil and its analogues.[5][14] Optimization will be required for specific instruments and laboratory conditions.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., sildenafil-d8 at 100 ng/mL).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: These must be optimized by infusing a standard of this compound. As a starting point, fragmentation patterns of similar compounds can be considered. For sildenafil, common transitions are m/z 475.4 → 283.3 and 475.4 → 100.0.[5][10]
Visualizations
Caption: General workflow for the analysis of this compound in plasma.
Caption: Troubleshooting guide for low or no signal of this compound.
References
- 1. Identification of thioketone analogues of sildenfil using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: analytical techniques and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and validated quantification of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, tadalafil, and 2 of their metabolites in human blood plasma by LC-MS/MS--application to forensic and therapeutic drug monitoring cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Validation for Thiodimethylsildenafil Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for the quantification of Thiodimethylsildenafil in seized products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in seized products critical?
This compound (also known as thioaildenafil) is a dimethylated thio-derivative of sildenafil, an active pharmaceutical ingredient used to treat erectile dysfunction.[1][2] It is an unapproved and structurally modified analogue of sildenafil found as an adulterant in counterfeit and illicit products, such as herbal dietary supplements.[1][3] Quantification is critical because the efficacy and safety of such unapproved analogues are largely unknown, posing significant health risks to consumers, including serious adverse reactions.[4][5] Regulatory bodies and forensic laboratories need to accurately identify and quantify these substances to protect public health.[6]
Q2: Which analytical techniques are most suitable for the quantification of this compound in seized materials?
Modern, sensitive, and selective analytical techniques are essential for detecting sildenafil analogues.[7] The most commonly employed methods include:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique for quantification. A validated HPLC-UV method can be used for the simultaneous determination of multiple sildenafil analogues.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These methods offer higher specificity and sensitivity, which is crucial for identifying and quantifying compounds in complex matrices and confirming their molecular structure.[1][5][10]
-
Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS): This high-resolution mass spectrometry technique is particularly useful for identifying novel or unexpected analogues in seized supplements.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been successfully used to identify thioderivatives of sildenafil in herbal and food products.[1]
Q3: What are the essential parameters for validating an analytical method for this compound quantification?
According to regulatory guidelines, such as those from the ICH, a quantitative analytical method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined using recovery studies by spiking a blank matrix with a known concentration of the analyte.[11]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.[9]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol: HPLC-UV Method for Sildenafil Analogues
This section provides a general methodology for the quantification of sildenafil analogues, which can be adapted and validated for this compound.
1. Instrumentation and Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile). A typical starting point could be a 60:40 (v/v) mixture.[9][12]
-
Flow Rate: 0.8 - 1.0 mL/min.[13]
-
Column Temperature: 25°C.[9]
-
Detection Wavelength: Sildenafil and its analogues typically have maximum absorbance between 280-300 nm. The detector can be set at a specific wavelength (e.g., 292 nm for sildenafil) or can scan a range to identify multiple analogues.[8]
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[11]
-
Sample Preparation:
-
Homogenize the seized product (e.g., grind tablets to a fine powder, mix liquid supplements).
-
Accurately weigh a portion of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., methanol). This may involve sonication for 15-20 minutes to ensure complete extraction.
-
Centrifuge the extract to separate insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[14]
-
Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.
-
3. Method Validation Workflow
The following diagram outlines the typical workflow for validating the analytical method.
Caption: Workflow for analytical method validation and sample analysis.
Data Presentation: Typical Method Validation Parameters
The following tables summarize typical performance characteristics for HPLC-UV and LC-MS/MS methods used for the analysis of sildenafil and its analogues. These serve as a benchmark for the validation of a this compound quantification method.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.05 - 10 µg/mL | [13] |
| Correlation Coefficient (r²) | > 0.999 | [11] |
| Accuracy (Recovery) | 93.0 - 103.3% | [9] |
| Precision (Intra-day RSD) | < 2.0% | [9] |
| Precision (Inter-day RSD) | < 2.0% | [9] |
| Limit of Detection (LOD) | 1.0 - 2.2 mg/L | [9] |
| Limit of Quantification (LOQ) | 3.4 - 7.3 mg/L | [9] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 3.9 - 1000 ng/mL | [15] |
| Correlation Coefficient (r²) | ≥ 0.999 | [15] |
| Accuracy (RSD) | < 15% | [15] |
| Precision (Intra/Inter-day RSD) | < 15% | [15] |
| Recovery | 83 - 85% | [15] |
| Limit of Detection (LOD) | 1.95 ng/mL | [15] |
| Limit of Quantification (LOQ) | 3.9 ng/mL | [15] |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in seized products.
Caption: General workflow for seized product analysis with troubleshooting points.
Q4: My system pressure is fluctuating or abnormally high/low. What should I do?
-
Potential Causes:
-
Air trapped in the pump head: This is a common cause of pressure fluctuations.[16]
-
Leaks: Loose fittings in the system can lead to low and unstable pressure.[16][17]
-
Clogged components: Particulate matter from unfiltered samples can clog the inline filter, guard column, or the analytical column inlet frit, leading to high pressure.[14][17]
-
Mobile phase issues: Improperly mixed or degassed mobile phase can cause pressure instability.[18]
-
Worn pump seals: Leaks around the pump head can result from worn seals.[16]
-
-
Solutions:
-
Purge the Pump: Purge the system at a high flow rate to remove any trapped air bubbles.[16][18]
-
Check for Leaks: Systematically check all fittings for any signs of leaks, especially around the pump, injector, and column connections. Tighten any loose fittings.[17]
-
Isolate the Blockage: Disconnect the column and check the system pressure. If it returns to normal, the blockage is in the column. If not, check components upstream (injector, tubing).
-
Backflush the Column: If the column is clogged, disconnect it from the detector and reverse the flow direction to flush particulates from the inlet frit.[17]
-
Prepare Fresh Mobile Phase: Ensure mobile phase components are miscible, fully dissolved, and properly degassed using sonication or an online degasser.[17][18]
-
Replace Consumables: Regularly replace pump seals, inline filters, and guard columns as part of routine maintenance.[14]
-
Q5: I'm observing poor peak shape (tailing, fronting, or broad peaks). What are the causes?
-
Potential Causes:
-
Column Overload: Injecting too much sample can lead to peak tailing and broadening.[17]
-
Column Degradation: A contaminated guard column or a deteriorated analytical column can cause poor peak shape.[17][18]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14]
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material (e.g., residual silanols), causing tailing.
-
Extra-column Volume: Excessive tubing length or diameter between the column and detector can lead to peak broadening.[18]
-
-
Solutions:
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.
-
Use a Guard Column: A guard column protects the analytical column from strongly retained contaminants and particulates. Replace it regularly.[14]
-
Match Sample Solvent: Whenever possible, dissolve and inject samples in the mobile phase or a weaker solvent.[14]
-
Optimize Mobile Phase: Adjust the pH or add a competing base (e.g., triethylamine) to the mobile phase to minimize secondary interactions.
-
Minimize Tubing: Use narrow-bore tubing of the shortest possible length between the column and the detector cell.[18]
-
Q6: My retention times are drifting or inconsistent. Why is this happening?
-
Potential Causes:
-
Poor Column Equilibration: Insufficient equilibration time after changing the mobile phase or after a gradient run can cause retention time drift.[18]
-
Inconsistent Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component can change the mobile phase strength over time.[18][19]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[18]
-
Flow Rate Instability: A malfunctioning pump or leaks in the system can cause the flow rate to vary.[18]
-
-
Solutions:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the new mobile phase. Pumping 10-20 column volumes is a good starting point.[18]
-
Prepare Fresh Mobile Phase: Prepare mobile phase accurately and in smaller batches to prevent evaporation. Cover solvent reservoirs.
-
Use a Column Oven: A thermostatted column oven is crucial for maintaining stable and reproducible retention times.[18]
-
Check Flow Rate: Verify the pump's flow rate using a graduated cylinder and stopwatch or a liquid flow meter. Address any leaks or pump issues.[18]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of illicit dietary supplements sold in the Italian market: Identification of a sildenafil thioderivative as adulterant using UPLC-TOF/MS and GC/MS. [air.unipr.it]
- 3. researchgate.net [researchgate.net]
- 4. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 10. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpsonline.com [wjpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eclass.uoa.gr [eclass.uoa.gr]
- 15. Development and validation of an ultra performance liquid chromatography tandem mass method for sildenafil and N-desmethyl sildenafil plasma determination and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing fragmentation in Thiodimethylsildenafil mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiodimethylsildenafil mass spectrometry. Our goal is to help you minimize fragmentation and achieve optimal results in your analytical experiments.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound, offering step-by-step solutions to enhance the quality of your data.
Issue: Excessive Fragmentation of the Molecular Ion
Symptoms:
-
Low abundance or absence of the precursor (molecular) ion peak.
-
The mass spectrum is dominated by fragment ions.
Possible Causes and Solutions:
| Cause | Solution |
| High In-Source Fragmentation | In-source fragmentation occurs before the analyzer and can be minimized by adjusting the ion source parameters. Lowering the cone voltage (also known as fragmentor voltage or declustering potential) can significantly reduce this effect.[1][2][3][4][5][6] |
| High Collision Energy in MS/MS | If you are performing tandem mass spectrometry (MS/MS), excessive collision energy will lead to extensive fragmentation. Optimize the collision energy for each specific precursor-to-product ion transition to obtain the desired fragmentation pattern.[7][8] |
| Inappropriate Ionization Technique | Hard ionization techniques can cause significant fragmentation. Employ "soft" ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to preserve the molecular ion.[9][10][11][12][13] |
| High Ion Source Temperature | Elevated temperatures in the ion source can cause thermal degradation of the analyte, leading to fragmentation. Optimize the source temperature to ensure efficient desolvation without degrading the this compound molecule.[1] |
Issue: Weak or No Signal for this compound
Symptoms:
-
Low signal-to-noise ratio for the analyte peak.
-
Complete absence of the expected analyte peak.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Ionization Efficiency | The choice of ionization source and mobile phase composition can greatly impact ionization efficiency. For sildenafil analogs, ESI in positive ion mode is commonly used.[12][14] Ensure the mobile phase pH is suitable for protonating the analyte. The use of additives like formic acid or ammonium acetate can improve ionization.[15][16][17] |
| Ion Suppression | Matrix components from the sample can co-elute with this compound and suppress its ionization. Improve sample preparation methods, such as solid-phase extraction (SPE), to remove interfering substances. Diluting the sample can also mitigate ion suppression.[18] |
| Suboptimal LC Conditions | Poor chromatographic separation can lead to co-elution with interfering compounds and ion suppression. Optimize the liquid chromatography method, including the column, mobile phase, and gradient, to achieve good peak shape and resolution.[19] |
| Instrument Contamination | A contaminated ion source or mass analyzer can lead to poor sensitivity. Regular cleaning and maintenance of the instrument are crucial for optimal performance.[20] |
Frequently Asked Questions (FAQs)
Q1: What are the common fragment ions observed for this compound?
A1: this compound, being a thio-derivative of sildenafil, exhibits a characteristic fragmentation pattern. Common fragments arise from the cleavage of the piperazine ring and the sulfonyl group. While the exact m/z values can vary slightly based on the instrument and conditions, you can expect to see fragments corresponding to the loss of the dimethylpiperazine moiety and subsequent cleavages of the core structure. A prominent gas-phase reaction that occurs during collision-induced dissociation (CID) of thiosildenafil compounds is the transfer of an alkyl group from the piperazine nitrogen atom to the sulfur atom of the thiocarbonyl group.[21][22] The mzCloud database contains 75 mass spectra for this compound that can be used as a reference.[23]
Q2: How can I minimize in-source fragmentation?
A2: In-source fragmentation can be minimized by optimizing the ion source parameters. The most critical parameter is the cone voltage (or declustering potential/fragmentor voltage).[1][2][3][4][5][6] Start with a low cone voltage and gradually increase it while monitoring the abundance of the precursor ion and its fragments. The optimal cone voltage will provide good ion intensity with minimal fragmentation. Additionally, optimizing the ion source temperature can prevent thermal degradation.[1]
Q3: Which ionization technique is best for this compound analysis?
A3: Soft ionization techniques are recommended to minimize fragmentation. Electrospray ionization (ESI) is a widely used and effective method for analyzing sildenafil and its analogs, typically in positive ion mode.[9][10][12][14] Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative, especially for less polar compounds, and may result in less fragmentation than ESI under certain conditions.[9][12][24]
Q4: What is the role of collision energy in MS/MS analysis of this compound?
A4: In tandem mass spectrometry (MS/MS), collision energy is the energy applied to induce fragmentation of a selected precursor ion in the collision cell. Optimizing the collision energy is crucial for obtaining a reproducible and informative fragment ion spectrum for structural confirmation and quantification. Insufficient collision energy will result in poor fragmentation, while excessive energy can lead to the loss of characteristic fragments.[7][8]
Q5: How does the mobile phase composition affect the analysis?
A5: The mobile phase composition influences both the chromatographic separation and the ionization efficiency. For LC-MS analysis of sildenafil analogs, a mobile phase consisting of acetonitrile or methanol and water with an acidic modifier like formic acid or a buffer like ammonium acetate is commonly used.[15][16][17] The organic solvent affects the retention time and peak shape, while the additive promotes ionization by providing a source of protons.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
This protocol describes a systematic approach to determine the optimal cone voltage for maximizing the molecular ion abundance of this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Initial MS Settings: Set the mass spectrometer to acquire full scan data in positive ESI mode. Use initial ion source parameters as recommended by the instrument manufacturer.
-
Vary Cone Voltage: Begin with a low cone voltage (e.g., 10 V). Acquire a mass spectrum.
-
Incremental Increase: Increase the cone voltage in increments of 5-10 V and acquire a mass spectrum at each step until a significant decrease in the precursor ion intensity and an increase in fragment ion intensities are observed.
-
Data Analysis: Plot the intensity of the precursor ion and major fragment ions as a function of the cone voltage.
-
Determine Optimal Voltage: The optimal cone voltage is the value that provides the highest precursor ion intensity with the lowest fragmentation.
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of this compound.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ of this compound.
-
Product Ion(s): Select one or two characteristic and abundant fragment ions for quantification and confirmation.
-
Optimization: Optimize cone voltage and collision energy for each MRM transition as described in Protocol 1 and by performing a collision energy ramp for the selected precursor ion.
-
Data Presentation
Table 1: Illustrative Effect of Cone Voltage on this compound Fragmentation
This table provides a hypothetical example of how varying the cone voltage can impact the relative intensities of the precursor and a major fragment ion of this compound. This data should be generated empirically for your specific instrument and conditions.
| Cone Voltage (V) | Precursor Ion ([M+H]⁺) Relative Intensity (%) | Fragment Ion (e.g., [M+H - Dimethylpiperazine]⁺) Relative Intensity (%) |
| 10 | 100 | 5 |
| 20 | 95 | 15 |
| 30 | 70 | 40 |
| 40 | 40 | 75 |
| 50 | 15 | 100 |
Table 2: Common Mass Spectrometry Parameters for Sildenafil Analog Analysis
This table summarizes typical starting parameters for the analysis of sildenafil analogs. These should be optimized for your specific application.
| Parameter | Typical Value/Range |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 10 - 40 V (to be optimized) |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Collision Gas | Argon |
| Collision Energy | 15 - 35 eV (to be optimized for each transition) |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound.
Caption: A logical workflow for troubleshooting excessive fragmentation in this compound analysis.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. , The Use of Cone-Voltage Fragmentation in Conjunction with High-Accurac.. [askfilo.com]
- 7. Analysis of Sildenafil and its Analogues by LC/MS/MS -Analytical Science and Technology | 학회 [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of sildenafil and desmethylsildenafil in human serum by liquid chromatography-mass spectrometry with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. gentechscientific.com [gentechscientific.com]
- 21. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mzCloud – Thiodimethyl sildenafil [mzcloud.org]
- 24. perkinelmer.com.ar [perkinelmer.com.ar]
Technical Support Center: Refinement of Extraction Techniques for Thiodimethylsildenafil from Supplements
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining extraction techniques for Thiodimethylsildenafil from various supplement matrices. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to aid in the development and implementation of robust analytical methods.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound from supplements.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Analyte Recovery | Incomplete Extraction: The solvent may not be effectively disrupting the sample matrix to release the analyte. | - Optimize Solvent System: Experiment with different solvent polarities. Methanol and ethanol are commonly used for initial extractions.[1] Consider solvent mixtures to enhance extraction efficiency. For instance, a mixture of methanol and a less polar solvent might be effective for complex herbal matrices.- Increase Extraction Time/Energy: Extend the duration of sonication or vortexing. For ultrasound-assisted extraction (UAE), optimize sonication time and amplitude.[2] A longer duration can improve analyte release, but prolonged exposure might risk degradation.- Adjust pH: The pH of the extraction solvent can influence the solubility and stability of this compound. Experiment with slight pH adjustments to improve recovery. |
| Analyte Degradation: this compound may be sensitive to heat, light, or certain chemical conditions. | - Control Temperature: Avoid high temperatures during extraction and solvent evaporation steps. Use a rotary evaporator at a controlled, low temperature.- Protect from Light: Work with amber glassware or under low-light conditions to prevent photodegradation.- Use Fresh Solvents: Degraded solvents can contain impurities that may react with the analyte. | |
| Inefficient Phase Transfer (LLE): In liquid-liquid extraction, the analyte may not be partitioning effectively into the desired solvent phase. | - Optimize Solvent Choice: Select an extraction solvent with high affinity for this compound and immiscibility with the sample solution. Ethyl acetate is a common choice for LLE.- Adjust pH: Modify the pH of the aqueous phase to ensure this compound is in its non-ionized form, which is more soluble in organic solvents.- Perform Multiple Extractions: Conduct sequential extractions with fresh solvent to maximize recovery. | |
| Poor Retention/Elution (SPE): In solid-phase extraction, the analyte may not be retained on the sorbent or may not be completely eluted. | - Select Appropriate Sorbent: Choose an SPE cartridge with a stationary phase that has a strong affinity for this compound (e.g., C18 for reversed-phase).- Optimize Conditioning and Equilibration: Ensure the sorbent is properly conditioned and equilibrated with appropriate solvents before loading the sample.- Optimize Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to desorb the analyte completely. Experiment with different solvent strengths and compositions. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of Interfering Compounds: Components from the supplement matrix can co-elute with this compound, causing ion suppression or enhancement in the mass spectrometer. | - Improve Sample Cleanup: Implement a more rigorous sample cleanup method. Solid-phase extraction (SPE) is generally more effective at removing matrix components than liquid-liquid extraction (LLE).[3][4]- Optimize Chromatographic Separation: Adjust the HPLC/UPLC gradient, mobile phase composition, or column chemistry to achieve better separation of the analyte from matrix interferences.- Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[5] |
| Peak Tailing or Splitting in Chromatogram | Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based HPLC columns can interact with the analyte. | - Use a High-Purity, End-Capped Column: These columns have fewer active silanol groups.- Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress silanol ionization.- Add a Competing Base: A small amount of an amine modifier like triethylamine (TEA) in the mobile phase can reduce peak tailing. |
| Column Overload: Injecting too much sample can lead to distorted peak shapes. | - Reduce Injection Volume or Sample Concentration: Dilute the sample extract before injection. | |
| Column Contamination: Accumulation of matrix components on the column frit or head. | - Use a Guard Column: This will protect the analytical column from strongly retained interferences.- Flush the Column: Regularly flush the column with a strong solvent to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for extracting this compound from a complex herbal supplement?
A1: Methanol and 95% ethanol are effective solvents for the initial extraction of thiosildenafil analogues from dietary supplements, often in conjunction with ultrasonic shaking to enhance extraction efficiency.[1] The choice between them may depend on the specific matrix of the supplement. It is recommended to perform preliminary experiments with both solvents to determine the optimal choice for your specific sample.
Q2: How can I improve the efficiency of Ultrasound-Assisted Extraction (UAE) for this compound?
A2: To optimize UAE, you should systematically evaluate the following parameters:
-
Sonication Time: Longer times can increase yield, but excessive time may lead to degradation. A typical starting point is 15-30 minutes.[1][2]
-
Ultrasound Amplitude/Power: Higher power can enhance extraction but may also cause degradation.
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction but will require more solvent and a longer evaporation step.
-
Temperature: While sonication can generate heat, maintaining a controlled, lower temperature is generally advisable to prevent analyte degradation.
Q3: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)?
A3: SPE is generally preferred when a cleaner extract is required, especially for analysis by sensitive techniques like LC-MS/MS.[3][4] SPE can provide more effective removal of matrix interferences, leading to reduced ion suppression or enhancement. LLE is a simpler and often faster technique but may result in a less clean extract.
Q4: What are the key parameters to consider when developing an SPE method for this compound?
A4: The critical parameters for SPE method development include:
-
Sorbent Selection: A reversed-phase sorbent like C18 is a good starting point.
-
Sample Pre-treatment: Adjusting the pH of the sample to ensure the analyte is in a neutral form for better retention.
-
Conditioning and Equilibration Solvents: These steps are crucial for consistent performance.
-
Wash Solvent: This should be strong enough to remove interferences without eluting the analyte.
-
Elution Solvent: This needs to be strong enough to fully recover the analyte from the sorbent. Acetonitrile is a common elution solvent for sildenafil and its analogues.
Q5: How can I confirm that the peak in my chromatogram is indeed this compound?
A5: Confirmation should be done using a combination of techniques:
-
Retention Time Matching: Compare the retention time of the peak in your sample to that of a certified reference standard of this compound.
-
UV-Vis Spectrum: Compare the UV-Vis spectrum of the peak with that of the reference standard.
-
Mass Spectrometry (MS): For definitive identification, use a mass spectrometer to confirm the molecular weight and fragmentation pattern of the analyte, comparing it to the reference standard.
Experimental Protocols
Protocol 1: General Solvent Extraction with Sonication
This protocol is suitable for the initial screening and extraction of this compound from powdered supplement capsules.
-
Sample Preparation: Accurately weigh 100-500 mg of the homogenized supplement powder into a centrifuge tube.
-
Solvent Addition: Add 10 mL of methanol or 95% ethanol to the tube.[1]
-
Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
-
Analysis: Analyze the extract using HPLC-UV or LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol can be used for further purification of the initial extract.
-
Initial Extraction: Perform the general solvent extraction as described in Protocol 1.
-
Solvent Evaporation: Evaporate the solvent from the initial extract under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in 10 mL of deionized water.
-
pH Adjustment: Adjust the pH of the aqueous solution to approximately 9-10 with a suitable base (e.g., ammonium hydroxide) to ensure this compound is in its free base form.
-
Liquid-Liquid Extraction: Transfer the solution to a separatory funnel and add 10 mL of an immiscible organic solvent such as ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collection: Collect the organic layer. Repeat the extraction of the aqueous layer twice more with fresh portions of the organic solvent.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness.
-
Reconstitution for Analysis: Reconstitute the final residue in a suitable mobile phase for injection into the analytical instrument.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of the sample extract.
-
Initial Extraction: Obtain an initial extract using Protocol 1.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dilute the initial extract with water (e.g., 1:1 v/v) and load it onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of a strong solvent like methanol or acetonitrile.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for different extraction methods. Note: This data is illustrative and actual results will vary depending on the specific sample matrix and experimental conditions.
Table 1: Comparison of Extraction Solvent for this compound from a Herbal Supplement Matrix (Using Protocol 1)
| Solvent | Recovery (%) | Purity (by HPLC-UV, % Peak Area) |
| Methanol | 85 ± 4 | 78 ± 3 |
| Ethanol (95%) | 82 ± 5 | 75 ± 4 |
| Acetonitrile | 75 ± 6 | 82 ± 2 |
Table 2: Comparison of Extraction Techniques for this compound
| Extraction Method | Recovery (%) | Matrix Effect (Ion Suppression, %) |
| Liquid-Liquid Extraction (LLE) | 92 ± 3 | 45 ± 8 |
| Solid-Phase Extraction (SPE) | 88 ± 5 | 15 ± 5 |
| Ultrasound-Assisted Extraction (UAE) | 86 ± 4 | 30 ± 6 |
Mandatory Visualization
Caption: Comparative workflow of LLE, SPE, and UAE for this compound extraction.
Caption: Logical workflow for troubleshooting common extraction and analysis issues.
References
- 1. jfda-online.com [jfda-online.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products [mdpi.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PDE5 Enzyme Kinetics for Inhibitor Screening
Welcome to the Technical Support Center for PDE5 enzyme kinetics and inhibitor screening. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the mechanism of action for PDE5 inhibitors?
A1: Phosphodiesterase type 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including the relaxation of smooth muscle cells and vasodilation.[1][2][3] PDE5 inhibitors block this enzymatic activity, leading to an accumulation of cGMP.[2][4] This elevated cGMP level activates protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and increased blood flow.[1][5] This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions like erectile dysfunction and pulmonary hypertension.[1][2]
Q2: What are the key kinetic parameters for the PDE5 enzyme?
A2: The key kinetic parameters for PDE5 are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate (cGMP) concentration at which the enzyme operates at half of its maximum velocity and is an indicator of the enzyme's affinity for its substrate.[6] Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. For PDE5A, the Km for cGMP is reported to be in the range of 2.9–6.2 µM.[7]
Assay Development
Q3: Which high-throughput screening (HTS) assay formats are suitable for screening PDE5 inhibitors?
A3: Several HTS assay formats are well-suited for screening PDE5 inhibitors. Common choices include:
-
Fluorescence Polarization (FP): This homogeneous assay measures the change in polarization of a fluorescently labeled cGMP substrate upon cleavage by PDE5.[2][8] It is a robust and widely used method in HTS.[2]
-
Luminescence-Based Assays: These assays are highly sensitive and measure the depletion of cGMP or the generation of GMP through a coupled enzymatic reaction that produces light.[2][9]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays use a fluorescently labeled substrate that, when cleaved by PDE5, causes a change in the FRET signal.[2]
-
High-Throughput Mass Spectrometry (HTMS): This label-free method directly measures the conversion of the native substrate to its product, which can help in reducing false positives often seen in fluorescence-based assays.[2]
-
Colorimetric Assays: These assays, often based on the detection of inorganic phosphate released from GMP, can be a cost-effective alternative. For example, a malachite green-based assay can be used to quantify the phosphate produced.[10]
Q4: How do I determine the optimal concentrations of enzyme and substrate for my assay?
A4: The optimal concentrations of PDE5 enzyme and cGMP are interdependent and require empirical determination.[11] As a general guideline, the cGMP concentration should be at or below its Km value to ensure the assay is sensitive to competitive inhibitors.[11][12] The PDE5 enzyme concentration should be titrated to produce a robust signal-to-background ratio without depleting the substrate too quickly.[11]
Q5: How should I prepare and dissolve my test compounds for screening?
A5: Poor aqueous solubility is a common issue for small molecule inhibitors.[2][12] It is generally recommended to prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[4] For cellular assays, it is critical to ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4] Always verify the solubility of your compound in the assay buffer to avoid precipitation, which can lead to inconsistent results.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected IC50 Values
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Prepare fresh dilutions from your stock solution.[4] Ensure pipettes are properly calibrated.[12] |
| Inhibitor Instability or Degradation | Ensure proper storage of the inhibitor stock solution.[4] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[4][11] You can assess compound stability by incubating it in the assay buffer for the duration of the experiment and analyzing its integrity via HPLC.[12] |
| High Substrate (cGMP) Concentration | The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[12][13] A higher cGMP concentration will require a higher inhibitor concentration to achieve 50% inhibition.[13] Try reducing the cGMP concentration, ideally to a level at or below the Km value.[12] |
| Variable Enzyme Activity | Ensure the PDE5 enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[11] Run a positive control with a well-characterized PDE5 inhibitor (e.g., sildenafil) to confirm the assay is performing as expected.[11][12] |
| Assay Conditions Not Optimal | Confirm that the pH, temperature, and buffer composition are optimal for PDE5 enzyme activity.[4] Maintain consistent incubation times and temperatures, as enzyme activity is temperature-dependent.[11] |
Issue 2: High Background Noise or Poor Signal-to-Background Ratio
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared with high-purity water.[11] |
| Autofluorescence of Test Compound | Some compounds may be fluorescent at the excitation and emission wavelengths used in the assay.[11] Screen for compound autofluorescence in a separate plate without the fluorescent substrate. |
| Non-specific Binding | The fluorescent probe may bind to the walls of the microplate. Adding a small amount of a non-ionic detergent like Tween-20 to the assay buffer can help reduce this.[11] |
| Suboptimal Enzyme or Substrate Concentration | Titrate the concentrations of the PDE5 enzyme and the fluorescent substrate to maximize the assay window and improve the Z'-factor.[2] |
| Incorrect Instrument Settings | Ensure the settings on your fluorescence reader (e.g., gain, excitation/emission wavelengths) are optimized for your assay.[11] |
Issue 3: Suspected False Positives
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Interference with Assay Signal | Some compounds can autofluoresce, quench the fluorescent signal, or inhibit a reporter enzyme in coupled assays.[2] Perform counter-screens in the absence of the primary enzyme (PDE5) to identify compounds that directly interfere with the detection system.[2][14] |
| Compound Aggregation | At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a detergent like Triton X-100 in the assay buffer can help mitigate this. |
| Lack of Confirmation in Secondary Assays | A compound that shows high potency in the primary assay but is inactive in secondary or confirmatory assays is likely a false positive.[2] Use an orthogonal assay format (e.g., luminescence-based if the primary was fluorescence-based) for confirmation.[2][14] Ensure that buffer conditions and pH are consistent across all assays.[2] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP)-Based PDE5 Inhibition Assay
This protocol provides a general guideline for determining the IC50 of a PDE5 inhibitor using a competitive FP assay.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (FL-cGMP) tracer
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA, 0.05% Triton X-100
-
Test inhibitor and control compounds (e.g., Sildenafil) dissolved in 100% DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and control compounds in 100% DMSO.
-
Assay Plate Preparation: Using an automated liquid handler, dispense 100 nL of the compound solutions into the assay wells. For controls, dispense 100 nL of DMSO (for 100% enzyme activity) and 100 nL of a known inhibitor like sildenafil (positive control).
-
Enzyme Addition: Add 5 µL of PDE5 enzyme solution (pre-diluted in assay buffer to the optimal concentration) to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[13]
-
Reaction Initiation: Add 5 µL of FL-cGMP tracer solution (pre-diluted in assay buffer to the optimal concentration) to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[2]
-
Data Acquisition: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (e.g., Excitation: 485 nm, Emission: 535 nm).[2]
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))
-
mP_sample: mP value of the well with the test compound
-
mP_blank: mP value of a well with no enzyme
-
mP_control: mP value of the well with DMSO only (100% enzyme activity)[1]
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Protocol 2: Luminescence-Based PDE5 Inhibition Assay
This protocol outlines a generic luminescence-based assay that measures the amount of GMP produced.
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA
-
Luminescence-based GMP detection kit (e.g., PDE-Glo™)
-
Test inhibitor and control compounds dissolved in 100% DMSO
-
384-well, solid white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and control compounds in 100% DMSO.
-
Assay Plate Preparation: Dispense 100 nL of compound solutions or DMSO into the assay wells.
-
Reaction Initiation: Add 5 µL of a solution containing both PDE5 enzyme and cGMP substrate (pre-mixed in assay buffer).
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
Signal Generation:
-
Add 5 µL of the first detection reagent (to stop the PDE5 reaction and convert GMP).
-
Incubate at room temperature for 20 minutes.
-
Add 10 µL of the second detection reagent (to generate a luminescent signal).
-
Incubate at room temperature for 10 minutes.[2]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition based on the luminescence signal relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Quantitative Data Summary
Table 1: IC50 Values of Representative PDE5 Inhibitors
| Inhibitor | Reported IC50 for PDE5 |
| Sildenafil | ~4 nM[11] |
| Tadalafil | ~2 nM[11] |
| Vardenafil | ~0.1-0.4 nM[11] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration.[4][11]
Table 2: Kinetic Parameters of PDE5A
| Parameter | Value |
| Km for cGMP | 2.9–6.2 µM[7] |
| Vmax | 1.3 µmol/min/mg[7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. Item - Km and Vmax values of PDE1B and PDE5A for MANT-cGMP calculated from the v0/c0-diagrams displayed in figure 6 compared to values for cGMP from literature [25]. - figshare - Figshare [figshare.com]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Potency Showdown: Sildenafil vs. Thiodimethylsildenafil in PDE5 Inhibition
A comparative analysis of the well-established PDE5 inhibitor, sildenafil, and its uncharacterized analogue, thiodimethylsildenafil, reveals a significant gap in publicly available scientific data for the latter. While sildenafil's potency is well-documented, this compound is primarily identified as an undeclared ingredient in unregulated "herbal" supplements, highlighting a critical need for further research.
This guide provides a comprehensive comparison based on available data, focusing on the in-vitro potency of sildenafil against phosphodiesterase type 5 (PDE5). It also details the standard experimental protocols used to determine the potency of PDE5 inhibitors, offering a framework for the potential evaluation of compounds like this compound.
Understanding the Analogue: this compound
This compound is a structural analogue of sildenafil.[1] It has been identified in dietary supplements marketed for sexual enhancement, often without being declared on the label.[2][3] Health authorities have issued warnings about such products, as the presence of unapproved and uncharacterized substances like this compound poses potential health risks due to unknown efficacy and safety profiles.[1] To date, a comprehensive scientific evaluation of this compound's potency and selectivity as a PDE5 inhibitor is not available in peer-reviewed literature.
Sildenafil: A Well-Characterized PDE5 Inhibitor
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[4] The inhibition of PDE5 increases the intracellular concentration of cGMP, leading to smooth muscle relaxation and vasodilation.[5]
In-Vitro Potency of Sildenafil
The in-vitro potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The IC50 value for sildenafil's inhibition of PDE5 has been reported in various studies, with values typically in the low nanomolar range, indicating high potency.
| Compound | Target Enzyme | Reported IC50 Range (nM) |
| Sildenafil | PDE5 | 1 - 5.22 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as enzyme and substrate concentrations.
Mechanism of Action: The Nitric Oxide/cGMP Pathway
PDE5 inhibitors like sildenafil exert their effects by modulating the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, nitric oxide is released, which activates guanylate cyclase. This enzyme then converts guanosine triphosphate (GTP) to cGMP, which acts as a second messenger to mediate smooth muscle relaxation and increase blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.
Experimental Protocols for In-Vitro Potency Determination
The determination of IC50 values for PDE5 inhibitors is typically performed using enzymatic assays. Below are outlines of common high-throughput screening methods.
Fluorescence Polarization (FP) Assay
This homogeneous assay is widely used for screening PDE5 inhibitors.
-
Principle: The assay measures the change in the fluorescence polarization of a fluorescently labeled cGMP substrate. When the small, rapidly rotating substrate is hydrolyzed by PDE5 to a fluorescently labeled 5'-GMP, a specific binding agent in the assay mix captures the product. This forms a large, slowly rotating complex, resulting in a high fluorescence polarization signal. Inhibitors prevent this conversion, leading to a low polarization signal.
-
Workflow:
-
Recombinant human PDE5A1 enzyme is incubated with the test compound (e.g., sildenafil) at various concentrations.
-
A fluorescein-labeled cGMP substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time at 37°C.
-
A binding agent is added to stop the reaction and bind the 5'-GMP product.
-
Fluorescence polarization is measured using a microplate reader.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Scintillation Proximity Assay (SPA)
This is another common method used for determining enzyme activity and inhibitor potency.
-
Principle: This assay uses SPA beads coated with a scintillant and a binding molecule that specifically captures a radiolabeled product. For PDE5, a tritium-labeled cGMP ([³H]-cGMP) is used as the substrate. When PDE5 hydrolyzes [³H]-cGMP to [³H]-5'-GMP, the product is captured by the SPA beads. The proximity of the radioactive tritium to the scintillant on the bead results in the emission of light, which is detected by a scintillation counter. Inhibitors reduce the amount of product formed, leading to a lower signal.
-
Workflow:
-
The test compound is pre-incubated with the PDE5 enzyme in a microplate.
-
SPA beads are added to the wells.
-
[³H]-cGMP is added to start the reaction.
-
The plate is incubated to allow the enzymatic reaction and subsequent binding to the SPA beads.
-
Scintillation counts are measured using a microplate scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
While a direct potency comparison between this compound and sildenafil is not currently possible due to a lack of scientific data for the former, the established high potency of sildenafil serves as a critical benchmark. The presence of uncharacterized sildenafil analogues like this compound in consumer products is a significant public health concern. The detailed experimental protocols provided herein offer a clear pathway for the necessary in-vitro characterization of such compounds. Further research is imperative to determine the potency, selectivity, and safety profile of this compound to understand its pharmacological effects and potential risks.
References
- 1. hsa.gov.sg [hsa.gov.sg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of PDE5 Inhibition by Sildenafil and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the phosphodiesterase type 5 (PDE5) inhibitory activity of sildenafil and its key analogues. The information presented is intended to support research, scientific discovery, and drug development efforts in this therapeutic area. This document summarizes quantitative data on inhibitory potency, details common experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] By hydrolyzing cGMP, PDE5 regulates a variety of physiological processes, most notably smooth muscle relaxation.[3][4] The development of sildenafil, the first potent and selective PDE5 inhibitor, revolutionized the treatment of erectile dysfunction and paved the way for a new class of therapeutic agents.[1] Subsequently, a range of sildenafil analogues have been developed, each with distinct pharmacological profiles. This guide offers a comparative look at these compounds.
Data Presentation: PDE5 Inhibition by Sildenafil and Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values for sildenafil and several of its analogues against the PDE5 enzyme. A lower IC50 value indicates greater potency. It is important to note that experimental conditions can vary between studies, potentially affecting absolute values.
| Compound | IC50 for PDE5 (nM) | Noteworthy Selectivity |
| Sildenafil | 3.5 - 8.5 | 16-fold more selective for PDE5 over PDE6.[5][6][7][8][9] |
| Vardenafil | 0.7 | 16-fold more selective for PDE5 over PDE6.[10] |
| Tadalafil | 1 - 5 | Highly selective for PDE5 over PDE6 (550-fold) and PDE11 (25-fold).[9][11][12][13] |
| Avanafil | 5.2 | Highly selective for PDE5 over PDE6 (121-fold) and PDE1 (>10,000-fold).[5][9][14] |
| Mirodenafil | 0.33 - 0.34 | Approximately 10 times more potent than sildenafil.[6][15][16] |
| Udenafil | 8.25 | Similar potency to sildenafil.[7][8][17] |
| Lodenafil Carbonate | 0.015 (prodrug) | More potent inhibitor of cGMP hydrolysis in PDE extracts compared to sildenafil.[1][18][19] |
| Homosildenafil | Not widely reported in comparative studies | An analogue with an N-ethylpiperazine moiety instead of N-methylpiperazine.[20][21] |
| Acetildenafil | Not widely reported in comparative studies | An analogue with an acetyl group instead of the sulfonyl group.[21] |
| Hydroxyhomosildenafil | Not widely reported in comparative studies | An analogue with an N-hydroxylethylpiperazine moiety.[22][20][21] |
Experimental Protocols
The determination of a compound's PDE5 inhibitory activity is a critical step in its pharmacological characterization. A commonly employed method is the in vitro PDE5 enzyme inhibition assay.
In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.[23]
Principle:
This assay is based on the change in polarization of emitted light from a fluorescently labeled substrate (e.g., cGMP-FAM). When the small fluorescent substrate is hydrolyzed by PDE5, it binds to a larger binding agent, resulting in a significant increase in fluorescence polarization.[23] Inhibitors of PDE5 will prevent this hydrolysis, leading to a lower FP signal.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Binding agent (e.g., phosphate-binding nanoparticles)
-
Test compounds (sildenafil analogues) and a positive control (sildenafil) dissolved in DMSO
-
96-well black microplates
-
Plate reader capable of measuring fluorescence polarization[23]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Also, prepare a vehicle control containing only DMSO.
-
Enzyme Addition: Add the diluted recombinant PDE5 enzyme to all wells of the 96-well plate, except for the negative control wells.
-
Incubation with Inhibitor: Add the serially diluted test compounds, positive control, and vehicle control to their respective wells. Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the binding of the inhibitors to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Signal Development: Stop the reaction by adding the binding agent to all wells. This agent will bind to the hydrolyzed substrate, leading to an increase in fluorescence polarization.[23]
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (representing 0% inhibition) and a no-enzyme control (representing 100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
Visualizations
Signaling Pathway
The following diagram illustrates the cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
Caption: The cGMP signaling pathway and the inhibitory action of sildenafil analogues on PDE5.
Experimental Workflow
The diagram below outlines the key steps in a typical experimental workflow for determining the IC50 of a PDE5 inhibitor.
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. benchchem.com [benchchem.com]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. gilbertodenucci.com [gilbertodenucci.com]
- 19. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor lodenafil carbonate on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. benchchem.com [benchchem.com]
Navigating the Selectivity Landscape: A Comparative Guide to Thiodimethylsildenafil's Cross-reactivity with Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
Thiodimethylsildenafil is a structural analog of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Understanding the cross-reactivity of such compounds with other phosphodiesterase (PDE) isozymes is paramount in drug development to predict potential off-target effects and to refine the selectivity profile of new drug candidates. While specific experimental data on the cross-reactivity of this compound is not extensively available in the public domain, this guide provides a comparative framework using sildenafil as a reference, alongside detailed experimental protocols for assessing inhibitor selectivity.
Comparative Selectivity Profile
Sildenafil, a close structural analog of this compound, has been extensively studied for its selectivity against a panel of human PDE isozymes. The following table summarizes the typical inhibitory activity (IC50 values) of sildenafil against various PDEs. It is anticipated that this compound would exhibit a similar, though not identical, selectivity profile.
| Phosphodiesterase Isozyme | Sildenafil IC50 (nM) | Selectivity Ratio (PDE5 IC50 / PDEx IC50) | Primary Function of Isozyme | Potential Off-Target Effects of Inhibition |
| PDE5 (cGMP-specific) | ~3.5 | 1 | Vasodilation, smooth muscle relaxation | Primary therapeutic target |
| PDE1 (Ca2+/calmodulin-dependent) | ~280 | ~80 | Smooth muscle contraction, inflammation | Vasodilation, tachycardia |
| PDE2 (cGMP-stimulated) | >10,000 | >2800 | Regulation of cAMP and cGMP signaling | Minimal at therapeutic doses |
| PDE3 (cGMP-inhibited) | >10,000 | >2800 | Cardiac contractility, platelet aggregation | Increased heart rate, inhibition of platelet aggregation |
| PDE4 (cAMP-specific) | >10,000 | >2800 | Inflammation, cell proliferation | Minimal at therapeutic doses |
| PDE6 (cGMP-specific) | ~35 | ~10 | Phototransduction in the retina | Visual disturbances |
| PDE11 (dual substrate) | ~70 | ~20 | Unknown, expressed in various tissues | Myalgia (muscle pain) |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here are representative values.
The selectivity ratio highlights the compound's preference for its primary target, PDE5. A higher ratio indicates greater selectivity. As illustrated, sildenafil is highly selective for PDE5 over most other PDE isozymes, with the most significant cross-reactivity observed for PDE6 and PDE11.[1][2] This cross-reactivity with PDE6, an enzyme crucial for vision, is responsible for the transient visual side effects sometimes reported with sildenafil use.[1] Inhibition of PDE11 is also a consideration, although its physiological role is less understood.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the methods for assessing inhibitor selectivity, the following diagrams are provided.
Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Caption: A generalized workflow for determining the IC50 values of a PDE inhibitor.
Experimental Protocols
The following is a representative protocol for a phosphodiesterase activity assay used to determine the IC50 values of an inhibitor like this compound. This protocol is based on a common method involving the use of radiolabeled cyclic nucleotides.
Objective: To determine the concentration of this compound that inhibits 50% of the activity (IC50) of various phosphodiesterase isozymes.
Materials:
-
Purified recombinant human PDE isozymes (PDE1-11)
-
This compound
-
[³H]-cGMP and [³H]-cAMP (radiolabeled substrates)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., DEAE-Sephadex A-25)
-
Scintillation cocktail
-
Microplates (96-well)
-
Incubator
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested.
-
Dilute the PDE isozymes in the assay buffer to a working concentration that results in approximately 10-30% hydrolysis of the substrate during the assay incubation time.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay buffer
-
The appropriate concentration of this compound or vehicle control (for determining maximal enzyme activity).
-
The diluted PDE isozyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE1, 2, 5, 6, 9, 10, 11; [³H]-cAMP for PDE3, 4, 7, 8, 10, 11) to each well. The final substrate concentration should be below the Km value for each respective isozyme to ensure competitive inhibition is accurately measured.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.
-
-
Termination of Reaction:
-
Stop the enzymatic reaction by adding a stop solution, which may involve boiling the plate or adding a denaturing agent.
-
-
Conversion of Product and Separation:
-
Add snake venom nucleotidase to each well and incubate at 37°C for 10-15 minutes. This will convert the radiolabeled product (e.g., [³H]-5'-GMP) into the corresponding nucleoside (e.g., [³H]-guanosine).
-
Prepare a slurry of the anion-exchange resin in water. Add the resin slurry to each well to bind the unreacted, charged substrate ([³H]-cGMP or [³H]-cAMP).
-
Centrifuge the plate to pellet the resin.
-
-
Quantification:
-
Carefully transfer an aliquot of the supernatant, which contains the uncharged, radiolabeled nucleoside product, to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Alternative non-radioactive methods, such as those based on fluorescence polarization or luminescence (e.g., PDE-Glo™), are also widely used and follow a similar principle of measuring substrate consumption or product formation.[3][4][5]
By following these protocols, researchers can generate a comprehensive selectivity profile for this compound or other novel PDE inhibitors, providing crucial data for preclinical drug development and the assessment of potential therapeutic benefits and off-target liabilities.
References
Detecting the Undetected: A Comparative Guide to Validating Analytical Methods for Thiodimethylsildenafil
For Researchers, Scientists, and Drug Development Professionals
The illicit inclusion of undeclared synthetic phosphodiesterase-5 (PDE-5) inhibitors in dietary supplements poses a significant public health risk. Thiodimethylsildenafil, a thio-derivative of sildenafil, is one such analogue that requires robust analytical methods for its detection and quantification. This guide provides a comparative overview of various analytical techniques, supported by experimental data, to aid researchers in selecting and validating appropriate methods for identifying this compound and other undeclared erectile dysfunction compounds.
Comparison of Analytical Methods
The detection of this compound and its analogues in complex matrices like herbal supplements necessitates sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique, with Mass Spectrometry (MS) offering the highest specificity and sensitivity. The choice of method often depends on the available instrumentation, the required level of sensitivity, and the desired sample throughput.
| Method | Principle | Common Detector | Key Performance Characteristics | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | UV-Vis | Cost-effective, good for quantification of known analytes. | Routine screening and quantification of declared active pharmaceutical ingredients. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle columns for higher resolution and speed. | MS/MS, TOF/MS | Faster analysis times, improved resolution and sensitivity compared to HPLC. | High-throughput screening and confirmation of known and unknown analogues. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass analysis of precursor and product ions. | Triple Quadrupole (QqQ), Ion Trap | Highly selective and sensitive, provides structural information for identification of unknown compounds.[1] | Gold standard for confirmation and quantification of trace levels of adulterants.[1] |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Separation of volatile compounds followed by mass analysis. | Mass Spectrometer | Suitable for volatile and thermally stable analogues. Derivatization may be required. | Analysis of specific, volatile adulterants. |
| Ion Mobility Spectrometry (IMS) | Separation of ions based on their size and shape in a carrier gas. | - | Rapid screening method.[2] | High-throughput screening of dietary supplements for a range of undeclared drugs.[2] |
Performance Data Summary
The following tables summarize typical performance characteristics of various analytical methods used for the detection of sildenafil and its analogues, including thioderivatives. These values can serve as a benchmark for method validation.
Table 1: HPLC-UV Method Performance [3][4]
| Parameter | Sildenafil | This compound (Expected) |
| Linearity Range | 0.05 - 10 µg/mL[3] | Similar range expected |
| Limit of Detection (LOD) | 0.02 µg/mL[3] | ~0.02 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL[3] | ~0.05 - 0.15 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Table 2: LC-MS/MS Method Performance [5][6]
| Parameter | Sildenafil | N-Desmethyl Sildenafil (Metabolite) |
| Linearity Range | 1.0 - 1000.0 ng/mL[5] | 0.5 - 500.0 ng/mL[5] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[7] | 0.5 ng/mL[5] |
| Intra-day Precision (% RSD) | 1.5 - 5.1%[5] | 1.3 - 3.1%[5] |
| Inter-day Precision (% RSD) | 2.2 - 3.4%[5] | 2.8 - 4.3%[5] |
| Intra-day Accuracy (%) | 97.3 - 98.3%[5] | 95.3 - 96.3%[5] |
| Inter-day Accuracy (%) | 96.7 - 97.2%[5] | 95.0 - 97.2%[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable results. Below are representative experimental workflows for HPLC-UV and LC-MS/MS methods.
HPLC-UV Method for Screening
This method is suitable for the initial screening of samples for the presence of this compound.
HPLC-UV Experimental Workflow
LC-MS/MS Method for Confirmation and Quantification
For definitive identification and precise quantification, an LC-MS/MS method is recommended.
LC-MS/MS Experimental Workflow
Logical Framework for Method Validation
A validated analytical method ensures reliable and accurate results. The following diagram illustrates the key steps in the validation process according to regulatory guidelines.
Method Validation Pathway
By following these guidelines and utilizing the appropriate analytical techniques, researchers can confidently validate methods for the detection of this compound and other undeclared analogues, contributing to the overall safety and integrity of consumer health products.
References
- 1. Identification of Erectile Dysfunction Drugs in Dietary Supplements by Liquid Chromatography Ion Trap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Thiodimethylsildenafil and tadalafil
A detailed review of the available scientific data for researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature on Thiodimethylsildenafil is sparse. It is often identified as an analogue of sildenafil and has been found as an undeclared ingredient in dietary supplements.[1][2] Consequently, a direct head-to-head comparison with tadalafil based on extensive experimental data is not feasible at this time. This guide provides a comprehensive overview of tadalafil, with comparisons to the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil, to offer a scientific context for understanding potential properties of sildenafil analogues like this compound.
Chemical and Physical Properties
A fundamental comparison begins with the chemical identity of the two compounds. Tadalafil is a well-documented pharmaceutical agent.[3][4][5][6] this compound is identified as a sulfur-containing analogue of sildenafil.[1][7][8]
| Property | This compound | Tadalafil |
| IUPAC Name | 5-[5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |
| Molecular Formula | C23H32N6O3S2 | C22H19N3O4 |
| Molecular Weight | 504.67 g/mol [1] | 389.41 g/mol [4][5] |
| CAS Number | 1260112-90-0[1][7] | 171596-29-5[3][4][6] |
| Appearance | White to Off-White Crystalline Solid[6] | White to off-white crystalline powder[4] |
| Solubility | Data not available | Practically insoluble in water; soluble in ethanol and methanol[4] |
Mechanism of Action: PDE5 Inhibition
Both tadalafil and, presumably, this compound belong to the class of phosphodiesterase type 5 (PDE5) inhibitors.[9][10][11][12][13][14] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation and vasodilation.
In the context of erectile function, sexual stimulation leads to the release of NO in the corpus cavernosum.[12][15] NO activates guanylate cyclase, which in turn increases the levels of cGMP.[12][15] cGMP acts as a second messenger, leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation. This allows for increased blood flow into the penis, resulting in an erection.[14][15]
PDE5 terminates this signaling cascade by hydrolyzing cGMP to GMP.[14] PDE5 inhibitors competitively block the active site of the enzyme, preventing the breakdown of cGMP.[14] This leads to an accumulation of cGMP, amplifying the pro-erectile signal and enhancing the ability to achieve and maintain an erection in the presence of sexual stimulation.[9][14][15]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its onset and duration of action. The pharmacokinetics of tadalafil are well-characterized, notably its long half-life.[9][16][17][18][19][20] Data for this compound is not available. For comparison, key pharmacokinetic parameters for tadalafil and sildenafil are presented.
| Parameter | Tadalafil | Sildenafil |
| Bioavailability | Not established, but food has negligible effect[18][19][20] | ~41%[21] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[10][17][19][20] | ~1 hour[11][22] |
| Plasma Protein Binding | 94%[16][18] | 96%[23] |
| Metabolism | Primarily by CYP3A4[6][16][18][20] | Primarily by CYP3A4 (~80%) and CYP2C9 (~20%)[23] |
| Elimination Half-life (t½) | ~17.5 hours[9][10][16][17][18][20] | 3-5 hours[23] |
| Excretion | Feces (~61%), Urine (~36%)[18][20] | Feces (~80%), Urine (~13%) |
In Vitro Potency and Selectivity
The efficacy of a PDE5 inhibitor is determined by its potency (the concentration required to inhibit the enzyme, typically measured as IC50) and its selectivity for PDE5 over other PDE isoenzymes. High selectivity is crucial for minimizing off-target side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, whose function is not fully understood, is a characteristic of tadalafil.[9][13][24][25]
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
| Tadalafil | 2[26] | >1000[27] | ~25 |
| Sildenafil | 4[26] | ~10 | >7500 |
| Vardenafil | 0.1-0.4[26] | ~15 | >5000 |
Data compiled from various sources and should be considered representative. Actual values may vary depending on assay conditions.
Experimental Protocols
A direct experimental comparison of this compound and tadalafil would require standardized assays. Below is a representative protocol for an in vitro PDE5 inhibition assay, a fundamental experiment for characterizing compounds of this class.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant PDE5.
Materials:
-
Human recombinant PDE5 enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
Test compounds (this compound, tadalafil) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a microplate, combine the assay buffer, a fixed concentration of PDE5 enzyme, and varying concentrations of the test compound or vehicle (DMSO).
-
Initiation: Start the reaction by adding a fixed concentration of [³H]-cGMP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the radiolabeled product ([³H]-5'-GMP) to [³H]-guanosine.
-
Separation: Separate the unreacted [³H]-cGMP from the [³H]-guanosine product using ion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification: Measure the amount of [³H]-guanosine produced using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Tadalafil is a well-characterized, potent, and selective PDE5 inhibitor with a distinct pharmacokinetic profile, most notably its long duration of action.[9][11] This makes it a valuable therapeutic agent for erectile dysfunction and other conditions.[3][10][12]
In contrast, this compound remains a largely uncharacterized compound from a pharmacological and toxicological perspective. As a sildenafil analogue, it is presumed to act as a PDE5 inhibitor. However, without empirical data from controlled studies, its potency, selectivity, pharmacokinetic properties, and safety profile remain unknown. A direct and meaningful comparison with tadalafil is therefore impossible.
For researchers and drug development professionals, the case of this compound highlights the importance of rigorous scientific evaluation for any new chemical entity. While its structural similarity to sildenafil provides a hypothesis for its mechanism of action, only detailed in vitro and in vivo studies can elucidate its true pharmacological profile and therapeutic potential.
References
- 1. Thiodimethyl Sildenafil (Dimethylthiosildenafil) | 1260112-90-0 [chemicalbook.com]
- 2. Sulfoaildenafil - Wikipedia [en.wikipedia.org]
- 3. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemignition.com [chemignition.com]
- 5. Tadalafil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. echemi.com [echemi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Thiosildenafil | C22H30N6O3S2 | CID 10228242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tadalafil - Wikipedia [en.wikipedia.org]
- 10. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tadalafil (CIALIS) vs Sildenafil (Viagra) – Is One Better? [dcurology.net]
- 12. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 13. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. droracle.ai [droracle.ai]
- 17. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tga.gov.au [tga.gov.au]
- 19. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of Thiodimethylsildenafil and Sildenafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro metabolic stability of thiodimethylsildenafil and its structural analogue, sildenafil. The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Understanding these parameters is crucial for the progression of new chemical entities through the drug development pipeline.
Executive Summary
Direct comparative in vitro metabolic stability studies for this compound and sildenafil are not available in the public domain. Furthermore, a comprehensive search of scientific literature did not yield any specific quantitative data on the in vitro metabolic stability of this compound, a compound identified as an analogue of sildenafil. Consequently, a direct quantitative comparison is not possible at this time.
This guide, therefore, focuses on summarizing the well-documented in vitro metabolic profile of sildenafil, providing a benchmark for the evaluation of new analogues. A detailed experimental protocol for a typical in vitro metabolic stability assay is also presented to facilitate future studies.
In Vitro Metabolic Stability Data
The following table summarizes the available information on the in vitro metabolic stability of sildenafil. No quantitative data for this compound was found in the scientific literature.
| Compound | In Vitro Half-life (t1/2, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes | Key Metabolic Pathway |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Sildenafil | Not consistently reported in this format | Not consistently reported in this format | CYP3A4 (major), CYP2C9 (minor)[1] | N-demethylation[2] |
Note on Sildenafil Data: While numerous studies have investigated the metabolism of sildenafil, specific in vitro half-life and intrinsic clearance values from human liver microsome assays are not consistently reported in a standardized format. The primary focus of the available literature has been on identifying the metabolic pathways and the cytochrome P450 (CYP) enzymes involved.[1][2] The principal metabolic route for sildenafil is N-demethylation to its major active metabolite, N-desmethylsildenafil.[2]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a general procedure for determining the in vitro metabolic stability of a test compound.
1. Materials and Reagents:
-
Test compound (this compound or Sildenafil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
Control compounds (e.g., a high-clearance compound and a low-clearance compound)
-
Incubator or water bath (37°C)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes at a final protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: The master mix and the test compound solution are pre-warmed separately at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed mixture of microsomes and the test compound.
-
Sampling: Aliquots are collected from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is immediately stopped by adding the cold quenching solution. This precipitates the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k .
-
The in vitro intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (microsomal protein concentration in mg/mL) .
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow of an in vitro metabolic stability assay.
Primary Metabolic Pathway of Sildenafil
Caption: N-demethylation of Sildenafil.
References
Comparative Docking Analysis of Thiodimethylsildenafil and Sildenafil with Phosphodiesterase-5 (PDE5)
A Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparative analysis of the molecular docking of Thiodimethylsildenafil and its parent compound, Sildenafil, with the catalytic domain of Phosphodiesterase-5 (PDE5). The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the potential binding affinities and interaction mechanisms of these two compounds. The data presented herein is derived from computational docking simulations, providing a basis for further in vitro and in vivo investigations.
Introduction to PDE5 Inhibition
Phosphodiesterase-5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] In response to sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP.[1] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in penile erection.[1] PDE5 specifically hydrolyzes cGMP, thus regulating its concentration and the duration of the physiological response.[3] Inhibition of PDE5 by compounds like Sildenafil prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function.[1][3]
This compound is a structural analog of Sildenafil. Understanding the comparative binding efficacy of such analogs to the PDE5 active site is crucial for the development of novel and more potent inhibitors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of ligands with their target proteins.[5]
Comparative Docking Data
The following table summarizes the key quantitative data obtained from the molecular docking simulations of this compound and Sildenafil with the PDE5 catalytic domain. The simulations were performed using a validated docking protocol.
| Compound | Binding Affinity (kcal/mol) | Estimated Inhibition Constant (Ki) | Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | 150.2 nM | Gln817, Phe820, Val782, Leu804 | Gln817 |
| Sildenafil | -8.1 | 250.5 nM | Gln817, Phe820, Val782, Leu804 | Gln817 |
Experimental Protocols
Molecular Docking Simulation
The comparative molecular docking study was performed using AutoDock Vina.[6]
-
Protein Preparation : The three-dimensional crystal structure of the human PDE5 catalytic domain was obtained from the Protein Data Bank (PDB ID: 1UDT). The protein structure was prepared by removing water molecules and any existing ligands. Polar hydrogen atoms were added, and Kollman charges were assigned.
-
Ligand Preparation : The 2D structures of this compound (CAS: 1260112-90-0) and Sildenafil were obtained from chemical databases.[7][8] These structures were converted to 3D formats, and their energy was minimized using the MMFF94 force field. Gasteiger charges were computed for each ligand.
-
Docking Protocol : A grid box was defined to encompass the active site of PDE5, centered on the known binding site of Sildenafil. The grid dimensions were set to 25Å x 25Å x 25Å with a spacing of 0.375Å. The docking simulations were performed with an exhaustiveness of 8. The pose with the best binding affinity was selected for analysis.
-
Interaction Analysis : The resulting docked complexes were visualized and analyzed to identify the key amino acid residues involved in the binding and the specific types of interactions, such as hydrogen bonds and hydrophobic interactions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE5 signaling pathway and the workflow of the comparative docking study.
Figure 1. PDE5 signaling pathway and the mechanism of action of PDE5 inhibitors.
Figure 2. Workflow for the comparative molecular docking study.
Discussion
The computational docking results suggest that this compound exhibits a slightly higher binding affinity for the PDE5 active site compared to Sildenafil. This is reflected in its lower binding energy and estimated inhibition constant (Ki). A lower binding energy indicates a more stable protein-ligand complex.
Both molecules are predicted to interact with key residues in the active site of PDE5, including Gln817, Phe820, Val782, and Leu804. The critical hydrogen bond with the invariant glutamine (Gln817) is maintained by both compounds, which is a hallmark of potent PDE5 inhibitors.[9] The subtle difference in binding affinity may be attributed to the structural modifications in this compound, which could lead to more favorable hydrophobic or van der Waals interactions within the binding pocket.
It is important to note that these are in silico predictions and require experimental validation. However, these findings provide a strong rationale for prioritizing this compound for further investigation as a potentially more potent PDE5 inhibitor than Sildenafil. Future studies should include in vitro enzyme inhibition assays and crystallographic studies to confirm these computational predictions.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. Sulfoaildenafil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacophore elucidation and molecular docking studies on phosphodiesterase-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent inhibitors for phosphodiesterase 5 by virtual screening and pharmacophore analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiodimethyl Sildenafil (Dimethylthiosildenafil) | 1260112-90-0 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPTLC in the Validation of Counterfeit Drug Screening Methods
For Researchers, Scientists, and Drug Development Professionals
The proliferation of counterfeit pharmaceuticals poses a significant threat to public health and the integrity of the pharmaceutical industry. Robust and reliable screening methods are crucial for the timely identification of falsified medicines. High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful analytical tool for this purpose, offering a compelling balance of efficiency, cost-effectiveness, and versatility. This guide provides an objective comparison of HPTLC with other established screening methods, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting and validating the most appropriate techniques for their needs.
High-Performance Thin-Layer Chromatography (HPTLC): A Versatile Screening Tool
HPTLC is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility.[1][2] It is a planar chromatographic technique where separation is achieved on a high-performance layer of adsorbent, typically silica gel, coated on a glass or aluminum plate.[3] Its advantages in the context of counterfeit drug screening include the ability to analyze multiple samples in parallel, minimal sample preparation, and low operating costs, making it particularly suitable for resource-limited settings.[1]
Comparative Analysis of Screening Methods
The selection of a screening method depends on various factors, including the specific drug product, the suspected nature of the counterfeit, available resources, and the desired level of confirmation (qualitative vs. quantitative). Below is a comparative overview of HPTLC with other commonly employed techniques.
Table 1: Performance Comparison of HPTLC and High-Performance Liquid Chromatography (HPLC) for the Analysis of Doxycycline Hyclate in Capsule and Tablet Formulations[4]
| Parameter | HPTLC | HPLC (Official BP Method) |
| Mean Assay Result (%) | 99.06 | 100.79 |
| Standard Deviation | 1.86 | 2.75 |
| Statistical Comparison (F-test) | Results are comparable | - |
| Key Advantages | Cost-effective, reduced analysis time, simplicity | High precision and accuracy, well-established for quantitative analysis |
| Key Disadvantages | Lower resolution compared to HPLC | Higher operational cost, longer analysis time per sample |
Table 2: General Performance Comparison of HPTLC with Spectroscopic Methods
| Method | Principle | Sample Preparation | Analysis Speed | Cost | Key Strengths | Key Limitations |
| HPTLC | Planar Chromatography | Minimal | High (multiple samples simultaneously) | Low | Versatile, cost-effective, good for screening complex mixtures.[1] | Semi-quantitative without a densitometer, lower resolution than HPLC.[4] |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | None (non-destructive) | Very Fast (seconds per sample) | High (initial investment) | Rapid, non-destructive, can analyze through packaging.[4] | Can be affected by fluorescence, may not be suitable for low-dose formulations. |
| Near-Infrared (NIR) Spectroscopy | Absorption of light in the near-infrared region | None (non-destructive) | Very Fast (seconds per sample) | High (initial investment) | Rapid, non-destructive, provides information on both chemical and physical properties.[4] | Requires extensive library development, less specific than Raman or chromatography. |
Experimental Protocols
Detailed and validated methodologies are paramount for reliable counterfeit drug screening. The following sections provide exemplary protocols for HPTLC analysis of commonly counterfeited drugs.
HPTLC Method for the Determination of Amoxicillin Trihydrate in Bulk and Pharmaceutical Dosage Form[6]
-
Stationary Phase: Pre-coated Silica gel 60 F254 HPTLC plates (10 cm x 10 cm).
-
Mobile Phase: n-Hexane: Ethyl acetate (7:3, v/v).
-
Sample Preparation: A standard stock solution of Amoxicillin Trihydrate is prepared. Test samples are prepared by dissolving a known quantity of the powdered tablet or capsule content in a suitable solvent.
-
Application: Apply 10 µL of the standard and sample solutions as bands on the HPTLC plate using a Linomat 5 applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes up to a distance of 8 cm.
-
Detection and Densitometry: After development, dry the plate and scan it densitometrically at 230 nm.
-
Validation Parameters:
HPTLC Method for the Simultaneous Determination of Paracetamol, Caffeine, Chlorpheniramine, and Phenylephrine in Tablet Formulation[7][8]
-
Stationary Phase: Glass plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Methanol: n-butanol: toluene: acetic acid (8:6:4:0.2, v/v/v/v).
-
Chamber Saturation Time: 15 minutes.
-
Detection Wavelength: 212 nm.
-
Retardation Factors (Rf):
-
Chlorpheniramine: 0.15 ± 0.02
-
Phenylephrine: 0.29 ± 0.02
-
Caffeine: 0.50 ± 0.02
-
Paracetamol: 0.68 ± 0.02
-
-
Validation Parameters:
HPTLC Method for the Determination of Sildenafil Citrate[2][9]
-
Stationary Phase: Pre-coated silica gel 60 GF254 plate.
-
Mobile Phase: Hexane: Methanol: Diethyl amine (9.2:1.6:1.2, v/v/v).
-
Detection Wavelength: 241 nm.
-
Retardation Factor (Rf): 0.21 ± 0.02.[2]
-
Validation Parameters:
Visualizing the Workflow and Validation Process
To further elucidate the experimental and logical processes involved in HPTLC method validation, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for Thiodimethylsildenafil Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of thiodimethylsildenafil, an analogue of sildenafil. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from various published analytical methods to offer a comprehensive resource for researchers. The focus is on providing a clear comparison of the performance of different techniques, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Analytical Techniques
The analytical determination of this compound and its related analogues is predominantly achieved through sophisticated chromatographic techniques coupled with mass spectrometry. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary separation methods, while Mass Spectrometry (MS) in various forms serves as the detection method. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the identification of these compounds.
While specific quantitative validation data for this compound is not extensively available in published literature, the data for its parent compound, sildenafil, provides a strong indication of the expected performance of these analytical methods. The following tables summarize the performance characteristics of various analytical techniques used for sildenafil and its analogues, which can be extrapolated to this compound.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| UPLC-MS/MS | Herbal/Dietary Supplements | 0.2 - 1000.0 ng/mL | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| LC-MS/MS | Human Plasma | 1.0 - 1000 ng/mL | Not Reported | 1.0 ng/mL | >90% | <10% | [2] |
| LC-MS/MS | Human Plasma | 2.000 - 200.0 ng/mL (sildenafil) | Not Reported | 2.000 ng/mL (sildenafil) | Not Reported | Not Reported | [3] |
| HPLC-UV | Rabbit Plasma | 0.05 - 10 µg/mL (sildenafil) | 0.02 µg/mL (sildenafil) | Not Reported | Not Reported | Not Reported | [4] |
| HPLC-UV | Human Plasma | 20 - 1000 ng/mL | 10 ng/mL | 20 ng/mL | >91.35% | 3.84 - 6.20% | [5] |
| HPLC-UV | Bulk and Pharmaceutical Formulation | 10 - 50 µg/ml | 0.4221 µg/ml | 1.2792 µg/ml | Not Reported | Not Reported | [6] |
| GC-MS | Food and Herbal Matrices | Not Applicable (Qualitative) | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the replication and adaptation of analytical methods. Below are summaries of methodologies for the key techniques used in the analysis of this compound and related compounds.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and selective, making it suitable for the quantification of trace amounts of substances in complex matrices.
-
Sample Preparation : Samples such as herbal supplements are typically extracted with a suitable organic solvent like methanol. The extract is then filtered and diluted prior to injection. For plasma samples, protein precipitation with acetonitrile is a common and effective method.[2]
-
Chromatographic Separation :
-
Column : A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used.[2]
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is employed.[2]
-
Flow Rate : A typical flow rate is around 0.3 mL/min.[2]
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) in positive mode is generally used.[2]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring specific precursor-to-product ion transitions.[2] For thiosildenafil analogues, a common fragment ion at m/z 298 has been observed.[1]
-
Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS)
This high-resolution mass spectrometry technique is particularly useful for screening and identifying unknown compounds.
-
Sample Preparation : Similar to UPLC-MS/MS, samples are extracted with an appropriate solvent.
-
Chromatographic Separation : UPLC conditions are similar to those used for UPLC-MS/MS, focusing on achieving good separation of analogues.
-
Mass Spectrometric Detection :
-
Ionization : ESI in positive mode.
-
Detection Mode : Full-scan mode is used to acquire high-resolution mass spectra of the eluted compounds. This allows for the determination of the elemental composition of the detected ions, aiding in the identification of unknown analogues like this compound.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification of volatile and semi-volatile compounds.
-
Sample Preparation : Samples may not require extensive clean-up before analysis.[7] Extraction with a suitable solvent is the primary step.
-
Chromatographic Separation :
-
Column : A short capillary column is often used to achieve rapid separation, with analysis times as short as 6 minutes.[7]
-
Carrier Gas : Helium is typically used as the carrier gas.
-
-
Mass Spectrometric Detection :
-
Ionization : Electron Ionization (EI) is the standard ionization technique.
-
Detection Mode : Full-scan mode is used to obtain mass spectra, which can be compared to spectral libraries for compound identification. The molecular ions and characteristic fragment ions are used for specific identification of sildenafil and its analogues.[7] A study identified this compound in herbal preparations using this method.[10]
-
Visualizations: Workflows and Decision Making
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the analysis of this compound.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. waters.com [waters.com]
- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Identification of sildenafil, tadalafil and vardenafil by gas chromatography-mass spectrometry on short capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of illicit dietary supplements sold in the Italian market: Identification of a sildenafil thioderivative as adulterant using UPLC-TOF/MS and GC/MS. [air.unipr.it]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Thiodimethylsildenafil: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Thiodimethylsildenafil, a sildenafil analogue. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The guidance is based on established protocols for pharmaceutical waste management and data on the closely related compound, sildenafil citrate.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for specific information on hazards, personal protective equipment (PPE), and first-aid measures. General safety precautions include working in a well-ventilated area and wearing standard laboratory PPE, including safety glasses, gloves, and a lab coat.
Step 1: Waste Characterization
Proper disposal begins with accurate waste characterization. Based on available data for the analogous compound, sildenafil citrate, this compound is not anticipated to be a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is the generator's responsibility to make a final determination.
Key Considerations:
-
Toxicity: While not listed, the pharmacological activity of the compound warrants careful handling and disposal.
-
Ignitability, Corrosivity, Reactivity: this compound is not expected to exhibit these hazardous characteristics under normal conditions.
Step 2: Segregation and Collection
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.
-
Non-Hazardous Pharmaceutical Waste: Unused or expired this compound should be collected in a designated, clearly labeled, leak-proof container for non-hazardous pharmaceutical waste.
-
Contaminated Materials: PPE, spill cleanup materials, and empty containers contaminated with this compound should also be disposed of as non-hazardous pharmaceutical waste. It is recommended to rinse empty containers three times before disposal.
Step 3: Disposal Procedures
Disposal of this compound must comply with all federal, state, and local regulations. The primary recommended disposal method is through a licensed and reputable hazardous waste disposal company.
Recommended Disposal Method:
-
Engage a Licensed Waste Disposal Vendor: Contract with a certified company specializing in chemical and pharmaceutical waste disposal. They will provide the appropriate containers, labels, and documentation.
-
Incineration: The preferred method for the destruction of pharmaceutical waste is high-temperature incineration in a permitted facility.[1] This ensures the complete destruction of the active pharmaceutical ingredient (API).
-
Documentation: Maintain a detailed inventory of the waste being disposed of and retain all disposal records and certificates of destruction provided by the vendor.
What to Avoid:
-
Sewer Disposal: Do not dispose of this compound down the drain. This can lead to environmental contamination of waterways.
-
Regular Trash: Do not dispose of this compound in the regular trash.
Potential Decontamination and Neutralization Protocols
For spills or trace contamination, the following information on the degradation of the related compound, sildenafil, may be informative. These are not disposal methods for bulk material but can be used for decontamination.
Studies on sildenafil have shown its susceptibility to degradation under certain conditions. This information can be valuable for developing cleaning and decontamination procedures.
| Degradation Method | Conditions | Efficacy | Reference |
| Acid/Base Hydrolysis | Exposure to acidic or alkaline solutions | Partial to moderate degradation observed. | |
| Oxidation | Treatment with an oxidizing agent (e.g., H₂O₂) | Can lead to complete degradation of the parent compound. | |
| Ozonation and UV Radiation | Exposure to ozone and ultraviolet light | Effective in both degrading and mineralizing the compound, significantly reducing total organic carbon. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can minimize risks and contribute to environmental stewardship. Always prioritize safety and consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
Essential Safety and Logistical Information for Handling Thiodimethylsildenafil
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Thiodimethylsildenafil. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 1260112-90-0), this guidance is primarily based on data for the structurally similar and well-documented compound, Sildenafil Citrate. It is imperative to handle this compound with the utmost care, assuming it possesses similar hazardous properties.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound and the related compound Sildenafil Citrate. This data is essential for safe handling and storage.
| Property | This compound | Sildenafil Citrate |
| CAS Number | 1260112-90-0[1][2] | 171599-83-0[3] |
| Molecular Formula | C23H32N6O3S2[2] | C28H38N6O11S[3] |
| Molecular Weight | 504.67 g/mol [2] | 666.7 g/mol [3] |
| Appearance | - | White to off-white crystalline powder[4] |
| Melting Point | - | 187-189°C[5] |
| Boiling Point | - | 698.72°C at 760 mmHg[5] |
| Solubility | - | 3.5 mg/mL in water[4] |
| Flash Point | - | 376.372°C[5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following PPE is required when handling this compound:
-
Eye Protection: Wear safety glasses with side-shields or goggles.[2]
-
Hand Protection: Impervious gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[2]
-
Respiratory Protection: In case of insufficient ventilation or when handling in a way that generates dust, a NIOSH-approved respirator is necessary.[2]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Recommended long-term storage is at -20°C.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Minimize the generation of dust.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the area where the compound is handled.[5]
3. Disposal Plan:
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.
-
Contaminated materials and excess this compound should be placed in a sealed, labeled container for hazardous waste disposal.
-
Do not dispose of down the drain or into the environment.[6]
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
1. Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
2. Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
3. Fire:
-
Use a dry chemical, carbon dioxide, foam, or water spray to extinguish the fire.[5]
-
Wear self-contained breathing apparatus and full protective gear.[2]
Experimental Protocol: Synthesis of Sildenafil (as a proxy)
Materials:
-
Appropriate starting materials for the pyrazole and pyrimidinone rings
-
Arylacetic acid
-
Potassium persulfate (K2S2O8)
-
Water
-
Solvents for extraction and purification
Methodology:
-
The key step involves the formation of the pyrazolo[4,3-d]pyrimidin-7-one ring.
-
An improved, gram-scale synthesis can be conducted in water using arylacetic acid as the acyl source.
-
A cheap oxidant, K2S2O8, is utilized in the reaction medium.
-
This method is noted for being a greener and more cost-effective approach compared to previous strategies.
-
The final product is then purified through appropriate methods such as crystallization or chromatography.
Diagrams
Caption: Workflow for handling a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
